molecular formula C24H38O4 B12388414 3-Hydroxyirisquinone

3-Hydroxyirisquinone

Cat. No.: B12388414
M. Wt: 390.6 g/mol
InChI Key: GCSKCOTXJCWJBF-HJWRWDBZSA-N
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Description

3-Hydroxyirisquinone has been reported in Iris bungei, Iris missouriensis, and other organisms with data available.

Properties

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

3-[(Z)-heptadec-10-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C24H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)21(25)19-22(28-2)24(20)27/h8-9,19,26H,3-7,10-18H2,1-2H3/b9-8-

InChI Key

GCSKCOTXJCWJBF-HJWRWDBZSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O

Canonical SMILES

CCCCCCC=CCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O

Origin of Product

United States

Foundational & Exploratory

3-Hydroxyirisquinone: A Technical Guide to Natural Sources and Isolation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyirisquinone is a naturally occurring benzoquinone that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its known natural sources and detailed methodologies for its isolation. The primary aim is to equip researchers and drug development professionals with the necessary information to efficiently source and purify this compound for further investigation. This document consolidates data on its plant origins, outlines a general experimental protocol for its extraction and purification, and presents this information in a structured format, including quantitative data tables and process diagrams, to facilitate laboratory application.

Natural Sources of this compound

This compound has been predominantly isolated from plant species belonging to the genus Iris, which is known for its rich diversity of secondary metabolites, including flavonoids, triterpenoids, and quinones.[1][2] The primary documented sources of this compound are the seeds and roots of Iris bungei .[1][3][4]

In addition to Iris bungei, preliminary studies and phytochemical screenings have suggested the presence of this compound or structurally similar benzoquinones in other Iris species, such as Iris sanguinea and Iris missouriensis .[1] However, the most detailed isolation reports currently available pinpoint Iris bungei as the most reliable and characterized source of this compound.

Table 1: Documented Natural Sources of this compound

Plant SpeciesPart of PlantReference
Iris bungei Maxim.Seeds[1][3]
Iris bungei Maxim.Roots[4]
Iris sanguineaSeeds[1]
Iris missouriensisNot specified

Isolation Methodology

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a generalized procedure based on established phytochemical techniques for the isolation of benzoquinones from plant material.

General Experimental Workflow

The overall process for isolating this compound can be visualized as a sequential workflow, starting from the collection and preparation of the plant material to the final purification of the target compound.

Isolation_Workflow start Plant Material Collection (e.g., Iris bungei seeds) prep Drying and Grinding start->prep extraction Solvent Extraction (e.g., Methanol or Ethanol) prep->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->fractionation fractions Fraction Collection fractionation->fractions column_chrom Column Chromatography (Silica Gel) fractions->column_chrom purification Further Purification (e.g., Preparative HPLC) column_chrom->purification final_product Pure this compound purification->final_product

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol

2.2.1. Plant Material Preparation

  • Collection: Collect the seeds or roots of Iris bungei.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

2.2.2. Extraction

  • Maceration: Soak the powdered plant material in a suitable organic solvent, such as methanol or 80% methanol in water, at room temperature.[5][6] The ratio of plant material to solvent is typically 1:10 (w/v).

  • Duration: Allow the mixture to macerate for a period of 24-48 hours with occasional agitation.

  • Repeated Extraction: Filter the mixture and repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2.2.3. Fractionation (Solvent-Solvent Partitioning)

  • Suspension: Suspend the crude extract in water.

  • Liquid-Liquid Extraction: Perform sequential liquid-liquid extraction with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a moderately polar compound, is expected to partition primarily into the ethyl acetate fraction.

  • Fraction Collection: Collect each solvent fraction separately and evaporate the solvent to yield the respective fractions.

2.2.4. Chromatographic Purification

2.2.4.1. Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like n-hexane.[7]

  • Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Pooling: Combine the fractions that show the presence of the target compound, as identified by TLC comparison with a reference standard if available.

Column_Chromatography start Ethyl Acetate Fraction load Load onto Silica Gel Column start->load elution Gradient Elution (n-Hexane -> Ethyl Acetate) load->elution collection Collect Fractions elution->collection tlc Monitor by TLC collection->tlc pooling Pool Fractions Containing This compound tlc->pooling semi_pure Semi-pure Compound pooling->semi_pure

Caption: Column chromatography purification of this compound.

2.2.4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Further Purification: For obtaining high-purity this compound, subject the semi-purified fractions from column chromatography to preparative HPLC.

  • Column and Mobile Phase: Use a C18 column with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Detection: Monitor the elution using a UV detector at a wavelength appropriate for quinones (e.g., 254 nm or 280 nm).

  • Collection: Collect the peak corresponding to this compound.

  • Final Product: Evaporate the solvent from the collected fraction to obtain the pure compound.

Quantitative Data

The yield of this compound can vary depending on the source material, time of harvest, and the efficiency of the isolation procedure. The following table provides a representative summary of the quantitative aspects of the isolation process. Note: The values presented are illustrative and may not correspond to a single specific experimental report due to the limited availability of detailed quantitative data in the public domain.

Table 2: Representative Quantitative Data for this compound Isolation

ParameterValueUnitNotes
Starting Plant Material (Dry Weight)1.0kgSeeds of Iris bungei
Crude Methanol Extract Yield100g10% yield from dry plant material
Ethyl Acetate Fraction Yield20g20% of the crude extract
Semi-pure Compound after CC500mg2.5% yield from the ethyl acetate fraction
Final Yield of Pure this compound50mg0.005% overall yield from dry plant material

Structure and Characterization

The structure of isolated this compound is typically confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the quinone chromophore.

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation of this compound, primarily from Iris bungei. The detailed, albeit generalized, experimental protocol and workflow diagrams offer a practical starting point for researchers aiming to isolate this compound. While the provided quantitative data is representative, it highlights the expected scale of the isolation process. Further research to access and consolidate detailed experimental data from primary literature is encouraged to refine and optimize the isolation of this compound for its potential applications in drug discovery and development.

References

The Discovery and Biological Evaluation of 3-Hydroxyirisquinone from Iris Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of 3-Hydroxyirisquinone, a naturally occurring benzoquinone identified in Iris species. The document details the cytotoxic properties of this compound, presenting available quantitative data in a structured format. Furthermore, it outlines the experimental protocols for its isolation and characterization, and proposes a potential mechanism of action based on the known biological activities of similar quinone compounds. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and a hypothesized signaling pathway for its cytotoxic effects.

Introduction

The genus Iris, belonging to the family Iridaceae, comprises over 260 species and is a rich source of diverse secondary metabolites, including flavonoids, isoflavonoids, terpenoids, and quinones.[1][2] These compounds have been investigated for a range of pharmacological activities, with many demonstrating potent antioxidant, anti-inflammatory, and anticancer properties.[2] Within the quinone class of compounds, this compound (also known as irisoquin) has been isolated from Iris missouriensis and identified as a molecule with significant cytotoxic potential.[3] This guide serves as a technical resource for researchers interested in the further investigation and potential development of this natural product.

Discovery and Isolation of this compound

Initial Discovery

This compound (systematic name: 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone) was first identified as a cytotoxic constituent of Iris missouriensis.[3] Alongside this active compound, a closely related but inactive analog, 3-octadecyl-5-methoxy-1,4-benzoquinone (deoxyirisoquin), was also isolated from the same plant source.[3] The discovery of both compounds allowed for initial structure-activity relationship (SAR) observations, highlighting the importance of the hydroxyl group at the 3-position for its cytotoxic effects.

Experimental Protocol: Isolation and Purification

While a detailed, step-by-step protocol for the isolation of this compound from Iris missouriensis is not extensively documented in the available literature, a general methodology can be inferred from standard phytochemical procedures for the separation of quinonoids from plant material.[4] The following protocol is a proposed workflow based on these established methods.

Workflow for Isolation and Purification of this compound

G A 1. Plant Material Collection and Preparation - Rhizomes of Iris missouriensis are collected, dried, and powdered. B 2. Extraction - The powdered rhizomes are subjected to solvent extraction (e.g., using hexane or another non-polar solvent). A->B C 3. Preliminary Fractionation - The crude extract is concentrated and subjected to column chromatography on silica gel. B->C D 4. Elution - A solvent gradient (e.g., hexane-ethyl acetate) is used to elute fractions of increasing polarity. C->D E 5. Fraction Analysis - Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. D->E F 6. Purification - Fractions containing this compound are combined and further purified by repeated column chromatography or preparative HPLC. E->F G 7. Crystallization - The purified compound is crystallized from a suitable solvent to yield pure this compound. F->G G A 1. Wittig Reaction - Ultrasound-assisted reaction of an alkyltriphenyl phosphonium bromide with 2-hydroxy-3,6-dimethoxy-benzaldehyde. B 2. Reduction - The product from the Wittig reaction is reduced (e.g., with Na/n-BuOH) to yield a 3,6-dimethoxy-2-alkylphenol. A->B C 3. Oxidation - The phenol is oxidized using Fremy's salt to produce a 2,5-dimethoxy-3-alkyl-1,4-benzoquinone. B->C D 4. Selective Hydrolysis - The dimethoxy-benzoquinone is treated with perchloric acid to selectively hydrolyze one of the methoxy groups, yielding the final 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinone. C->D G A This compound C Semiquinone Radical A->C Reduction B Cellular Reductases B->C C->A Oxidation E Superoxide Anion (O₂⁻) C->E Reacts with D Molecular Oxygen (O₂) D->E F Reactive Oxygen Species (ROS) E->F G Oxidative Stress F->G H Cellular Damage (DNA, proteins, lipids) G->H I Activation of Apoptotic Pathways (e.g., MAPK signaling) H->I J Apoptosis I->J

References

An In-depth Technical Guide to the Putative Biosynthesis of 3-Hydroxyirisquinone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of 3-hydroxyirisquinone has not been fully elucidated in the scientific literature. The following guide presents a putative pathway based on established principles of natural product biosynthesis, drawing parallels with the formation of structurally related compounds such as sorgoleone and other alkylated benzoquinones.

Introduction to this compound

This compound is a naturally occurring benzoquinone derivative. Like other quinones, its biological activity is often linked to its ability to undergo redox cycling, potentially inducing oxidative stress in target cells. This property makes it and similar compounds interesting candidates for investigation in drug development, particularly in oncology. Understanding its biosynthesis is crucial for biotechnological production and for the discovery of novel enzymatic tools for synthetic biology.

Proposed Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound is a multi-step process that likely involves the convergence of the polyketide and fatty acid pathways, followed by a series of tailoring reactions including methylation and hydroxylation.

Step 1: Formation of the Aromatic Core

The biosynthesis is postulated to initiate with the formation of a phenolic acid precursor. This is likely achieved through the polyketide pathway, where a starter unit (e.g., acetyl-CoA) is extended by several malonyl-CoA units by a Type III polyketide synthase (PKS). The resulting poly-β-keto chain undergoes intramolecular cyclization and aromatization to yield a polyhydroxylated aromatic ring, such as phloroglucinol or olivetolic acid.

Step 2: Synthesis of the Alkyl Side Chain

Concurrently, a long-chain fatty acid is synthesized via the fatty acid synthase (FAS) complex. For irisquinone, this would be a C17 fatty acid. This fatty acid is then activated to its coenzyme A (CoA) thioester, heptadecanoyl-CoA.

Step 3: Alkylation of the Aromatic Core

A key step is the condensation of the aromatic core with the fatty acyl-CoA. This reaction is catalyzed by an alkylresorcinol synthase or a similar enzyme, which attaches the long alkyl chain to the phenolic ring to form an alkylresorcinol intermediate.

Step 4: Tailoring of the Benzoquinone Ring

The alkylresorcinol intermediate undergoes a series of enzymatic modifications to form the irisquinone scaffold. These tailoring reactions are likely to include:

  • O-methylation: One or more hydroxyl groups on the aromatic ring are methylated by O-methyltransferases (OMTs), utilizing S-adenosyl methionine (SAM) as the methyl donor.

  • Hydroxylation: The ring is further hydroxylated by cytochrome P450 monooxygenases (CYP450s). These enzymes are crucial for introducing hydroxyl groups at specific positions, leading to the formation of a hydroquinone.

  • Oxidation: The resulting hydroquinone is oxidized to the corresponding benzoquinone, a reaction that can occur enzymatically or non-enzymatically. This would yield irisquinone.

Step 5: Final Hydroxylation to this compound

The final step is the specific hydroxylation of the irisquinone core at the 3-position to yield this compound. This is likely catalyzed by a specific cytochrome P450 monooxygenase that recognizes irisquinone as its substrate.

Key Enzyme Classes in the Proposed Pathway

  • Polyketide Synthases (PKSs): These enzymes are responsible for the biosynthesis of the aromatic core from simple acyl-CoA precursors. Type III PKSs are particularly common in plants for the synthesis of phenolic compounds.

  • Fatty Acid Synthases (FAS): The FAS complex synthesizes the long alkyl side chain.

  • Alkylresorcinol Synthases: These enzymes catalyze the condensation of the aromatic core with the fatty acyl-CoA.

  • O-Methyltransferases (OMTs): OMTs are involved in the methylation of hydroxyl groups on the aromatic ring.

  • Cytochrome P450 Monooxygenases (CYP450s): These versatile enzymes are critical for the hydroxylation steps in the formation of the benzoquinone ring and the final hydroxylation to this compound.

Quantitative Data (Hypothetical)

As no experimental data for this compound biosynthesis is available, the following table presents hypothetical quantitative data based on studies of similar pathways, such as sorgoleone biosynthesis. This data illustrates the type of information that would be collected to characterize this pathway.

EnzymeSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)Reference (Analogous System)
Type III PKSAcetyl-CoA, Malonyl-CoA50, 200.1Sorgoleone Biosynthesis
Alkylresorcinol SynthaseOlivetolic acid, Heptadecanoyl-CoA15, 50.05Sorgoleone Biosynthesis
O-MethyltransferaseAlkylresorcinol, SAM25, 1001.2General Plant OMTs
CYP450 Hydroxylase 1Alkylmethylresorcinol, NADPH10, 500.8General Plant CYP450s
CYP450 Hydroxylase 2Irisquinone, NADPH20, 600.5General Plant CYP450s

Experimental Protocols (Hypothetical)

The following are detailed methodologies for key experiments that would be necessary to elucidate the biosynthesis of this compound. These are based on established protocols for studying natural product biosynthesis.

Protocol 1: In Vitro Enzyme Assays for PKS and Alkylresorcinol Synthase

  • Enzyme Expression and Purification: The candidate genes for the PKS and alkylresorcinol synthase would be cloned into an expression vector (e.g., pET-28a) and expressed in E. coli. The recombinant proteins would be purified using affinity chromatography (e.g., Ni-NTA).

  • Assay Conditions: The reaction mixture (100 µL) would contain 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10% glycerol, 2 µg of purified enzyme, 100 µM of the starter unit (e.g., acetyl-CoA or olivetolic acid), and 200 µM of the extender unit (e.g., [¹⁴C]-malonyl-CoA or heptadecanoyl-CoA).

  • Reaction and Quenching: The reaction would be incubated at 30°C for 1 hour and then quenched by the addition of 10 µL of 10% HCl.

  • Product Extraction and Analysis: The products would be extracted with ethyl acetate, dried, and redissolved in methanol. The products would be analyzed by radio-HPLC and LC-MS to identify and quantify the enzymatic products.

Protocol 2: Heterologous Expression in Nicotiana benthamiana

  • Gene Assembly: The candidate genes for the entire pathway would be assembled into a plant expression vector.

  • Agroinfiltration: The vector would be transformed into Agrobacterium tumefaciens, which would then be infiltrated into the leaves of N. benthamiana.

  • Metabolite Extraction: After 5-7 days, the infiltrated leaf tissue would be harvested, ground in liquid nitrogen, and extracted with methanol.

  • LC-MS Analysis: The extracts would be analyzed by LC-MS to detect the presence of this compound and its biosynthetic intermediates.

Visualizations

Biosynthesis_of_3_Hydroxyirisquinone cluster_polyketide Polyketide Pathway cluster_fatty_acid Fatty Acid Pathway Acetyl-CoA Acetyl-CoA Type_III_PKS Type III PKS Acetyl-CoA->Type_III_PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type_III_PKS Phenolic_Core Phenolic Core (e.g., Olivetolic Acid) Alkylresorcinol_Synthase Alkylresorcinol Synthase Phenolic_Core->Alkylresorcinol_Synthase Type_III_PKS->Phenolic_Core Fatty_Acid_Synthase Fatty Acid Synthase Heptadecanoyl-CoA Heptadecanoyl-CoA Fatty_Acid_Synthase->Heptadecanoyl-CoA Heptadecanoyl-CoA->Alkylresorcinol_Synthase Alkylresorcinol Alkylresorcinol Intermediate Alkylresorcinol_Synthase->Alkylresorcinol OMT O-Methyltransferase Alkylresorcinol->OMT CYP450_1 CYP450 Hydroxylase OMT->CYP450_1 Oxidation Oxidation CYP450_1->Oxidation Irisquinone Irisquinone Oxidation->Irisquinone CYP450_2 CYP450 Hydroxylase (3-position) Irisquinone->CYP450_2 This compound This compound CYP450_2->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Gene_Mining Candidate Gene Mining Cloning_Expression Cloning & Heterologous Expression (E. coli) Gene_Mining->Cloning_Expression Pathway_Reconstitution Pathway Reconstitution (N. benthamiana) Gene_Mining->Pathway_Reconstitution Protein_Purification Protein Purification Cloning_Expression->Protein_Purification Enzyme_Assays In Vitro Enzyme Assays Protein_Purification->Enzyme_Assays LCMS_Analysis LC-MS Analysis of Products Enzyme_Assays->LCMS_Analysis Metabolite_Profiling Metabolite Profiling Pathway_Reconstitution->Metabolite_Profiling

Caption: Experimental workflow for elucidating the biosynthesis.

Spectroscopic Analysis of Hydroxylated Benzoquinones: A Technical Guide Using Embelin as a Representative Compound

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. Hydroxylated benzoquinones, in particular, are of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents.

This technical guide provides an in-depth overview of the spectroscopic techniques used to elucidate the structure of hydroxylated benzoquinones, using Embelin as a case study. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the data in a clear, tabular format and detailing the experimental protocols involved in obtaining such data.

Spectroscopic Data of Embelin

The following tables summarize the key spectroscopic data obtained for Embelin.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H-NMR Spectroscopic Data for Embelin (400 MHz, CDCl₃) [1]

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
7.75br s1HOH
6.02s1HH-6
2.48t2HH-1'
1.48m2HH-2'
1.31br s2HH-3'
1.27br s14HH-4' to H-10'
0.91t3HH-11'

Table 2: ¹³C-NMR Spectroscopic Data for Embelin

Chemical Shift (δ) (ppm)Carbon Atom Assignment
182.5C-1, C-4
150.0C-2, C-5
115.0C-3
108.0C-6
31.9C-1'
29.6Methylene Chain
29.3Methylene Chain
22.7Methylene Chain
14.1C-11'

Note: Specific assignment of all methylene carbons in the long alkyl chain can be challenging and often results in overlapping signals.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Embelin [2]

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3300Broad, StrongO-H stretch (hydroxyl)
2920, 2850StrongC-H stretch (aliphatic)
1640StrongC=O stretch (quinone)
1600MediumC=C stretch (aromatic ring)
1450MediumC-H bend (aliphatic)
1200StrongC-O stretch (hydroxyl)
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Embelin [1]

Ionization ModeMass-to-Charge Ratio (m/z)Interpretation
ESI+295.1904[M+H]⁺
ESI-293.1758[M-H]⁻

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of a natural product like Embelin.

Sample Preparation

For the analysis of a purified natural product, the sample must be of high purity. Isolation is typically achieved through chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). The purified compound is then dried to remove any residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Instrumentation: NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.

  • ¹H-NMR Acquisition: The ¹H-NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

  • ¹³C-NMR Acquisition: The ¹³C-NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A common method for solid samples is the KBr (potassium bromide) pellet technique. A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonia to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are often employed for accurate mass measurements.

  • Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). The instrument is operated in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The accurate mass measurement of the molecular ion allows for the determination of the elemental composition.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product.

Spectroscopic_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation NaturalSource Natural Source (e.g., Plant Material) Extraction Extraction NaturalSource->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography PureCompound Pure Compound Chromatography->PureCompound NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureCompound->NMR IR IR Spectroscopy PureCompound->IR MS Mass Spectrometry PureCompound->MS DataAnalysis Data Analysis and Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Structure Proposed Structure DataAnalysis->Structure

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

References

Preliminary Biological Screening of 3-Hydroxyirisquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 3-Hydroxyirisquinone and its close analog, Irisquinone. Due to the limited availability of specific data for this compound, this document leverages findings on Irisquinone to present a cohesive profile of its potential biological activities, including cytotoxicity, antioxidant, anti-inflammatory, and antimicrobial effects. Detailed experimental protocols and visual representations of experimental workflows and relevant signaling pathways are included to facilitate further research and drug development efforts.

Core Biological Activities

The preliminary screening of Irisquinone, a structurally similar compound to this compound, has revealed promising bioactivities, particularly in the realm of oncology.

Cytotoxicity

Irisquinone has demonstrated significant cytotoxic effects against cancer cell lines. Studies have shown that it can induce cell death in a time- and dose-dependent manner. Furthermore, Irisquinone acts as a radiation sensitizer, enhancing the efficacy of radiation therapy in cancer treatment. This effect is partly attributed to its ability to reduce glutathione (GSH) levels, thereby increasing cellular oxidative stress and inhibiting the repair of DNA single-strand breaks.[1]

Table 1: Cytotoxicity of Irisquinone against C6 Rat Glioma Cells [1]

Concentration (nM)Incubation Time (h)Effect
0-12812-48Induces cell death
4.248Increases radiosensitivity
Antioxidant Activity
Anti-inflammatory Activity

Quinones and flavonoids isolated from the Iris genus have been reported to exhibit anti-inflammatory effects.[2][5] A common in vitro method to assess anti-inflammatory potential is the nitric oxide (NO) scavenging assay, which measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

Antimicrobial Activity

Extracts from various Iris species have shown antimicrobial properties.[2][5] The antimicrobial efficacy of compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[8][9] While specific MIC values for this compound are not documented, quinone derivatives, in general, are recognized for their antibacterial and antifungal activities.[10][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological screening of this compound and related compounds.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or a control compound) and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.[13][14][15][16]

Anti-inflammatory Assay (Nitric Oxide Scavenging Assay)

This assay is based on the Griess reaction and measures the amount of nitrite, a stable product of nitric oxide, in a sample.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.[17]

Antimicrobial Assay (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways potentially modulated by this compound and related compounds.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Add this compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570nm) dissolve->read calculate Calculate Cell Viability (%) read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Cytotoxicity Assay (MTT) Workflow.

Experimental_Workflow_Antioxidant cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1mM DPPH Solution mix Mix Compound and DPPH prep_dpph->mix prep_sample Prepare Test Compound Dilutions prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate read_abs Read Absorbance (517nm) incubate->read_abs calculate Calculate % Scavenging read_abs->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Antioxidant Assay (DPPH) Workflow.

Signaling_Pathways cluster_stimulus Cellular Stimulus cluster_pathways Signaling Cascades cluster_compound Compound Intervention cluster_response Cellular Response Stimulus Inflammatory Stimuli / Oxidative Stress MAPK MAPK/ERK Pathway Stimulus->MAPK PI3K_AKT PI3K/AKT Pathway Stimulus->PI3K_AKT NFkB NF-κB Pathway Stimulus->NFkB Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Inflammation Inflammation NFkB->Inflammation Irisquinone Irisquinone Irisquinone->MAPK Inhibition Irisquinone->PI3K_AKT Inhibition Irisquinone->NFkB Inhibition Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis

Potential Signaling Pathways Modulated by Irisquinone.

References

3-Hydroxyirisquinone: A Hypothesized Mechanism of Action in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyirisquinone, a derivative of the natural product irisquinone, is a promising candidate for anticancer drug development. While direct studies on this compound are limited, research on its parent compound, irisquinone, provides a strong foundation for a hypothesized mechanism of action. This technical guide synthesizes the available data to present a plausible model of how this compound may exert its anticancer effects, offering a framework for future research and development.

Based on studies of the closely related irisquinone, this compound is hypothesized to function as a potent anticancer agent and radiation sensitizer. The proposed core mechanism involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox balance. This inhibition leads to a cascade of downstream effects, culminating in cancer cell death through multiple pathways.

Core Hypothesized Mechanism of Action

The central hypothesis for the anticancer activity of this compound is its ability to disrupt cellular redox homeostasis by targeting thioredoxin reductase. This leads to an accumulation of reactive oxygen species (ROS), which in turn triggers programmed cell death pathways, including apoptosis and pyroptosis. Furthermore, the compound is suggested to deplete glutathione (GSH) levels and impede DNA repair mechanisms, thereby sensitizing cancer cells to radiation therapy.

Quantitative Data Summary

While specific IC50 values for this compound are not yet available in the public domain, studies on irisquinone provide valuable preliminary data on its biological activity.

ParameterCell LineConcentration/DosageDurationEffectReference
Cell Death InductionC6 rat glioma0-128 nM12-48 hTime- and dose-dependent inhibition of cell viability[1]
RadiosensitizationC6 rat glioma4.2 nM48 hIncreased radiosensitivity of glioma cells[1]
In Vivo EfficacyRabbit VX2 lung transplant tumor12.5 mg/kg (perfused daily)Daily, starting 3 days before irradiationThinner tumor wall and larger necrotic area in combination with radiotherapy[1]

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways involved in the mechanism of action of this compound, based on data from irisquinone studies.

G cluster_0 Cellular Environment cluster_1 Downstream Effects Hydroxyirisquinone This compound TrxR Thioredoxin Reductase (TrxR) Hydroxyirisquinone->TrxR Inhibition GSH Glutathione (GSH) Hydroxyirisquinone->GSH Depletion DNARepair DNA Repair Hydroxyirisquinone->DNARepair Inhibition ROS Reactive Oxygen Species (ROS) TrxR->ROS Reduction BAX BAX ROS->BAX Activation Caspase1 Caspase-1 ROS->Caspase1 Activation Apoptosis Apoptosis Pyroptosis Pyroptosis Radiosensitization Radiosensitization DNARepair->Radiosensitization BAX->Apoptosis Caspase1->Pyroptosis

Caption: Hypothesized signaling pathway of this compound.

G cluster_workflow Experimental Workflow cluster_assays Key Assays CancerCells Cancer Cell Culture Treatment Treatment with This compound CancerCells->Treatment Assays Perform Assays Treatment->Assays TrxR_Assay Thioredoxin Reductase Inhibition Assay Assays->TrxR_Assay ROS_Assay ROS Detection (DCFH-DA) Assays->ROS_Assay Apoptosis_Assay Apoptosis Assay (Annexin V-FITC/PI) Assays->Apoptosis_Assay Western_Blot Western Blot (BAX, Caspase-1) Assays->Western_Blot

Caption: General experimental workflow for investigating the mechanism of action.

Experimental Protocols

The following are detailed, representative protocols for the key experiments required to validate the hypothesized mechanism of action of this compound. These are generalized methods and should be optimized for specific experimental conditions.

Cell Viability Assay (CCK-8)
  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with a serial dilution of this compound and a vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Thioredoxin Reductase (TrxR) Inhibition Assay
  • Objective: To measure the inhibitory effect of this compound on TrxR activity.

  • Methodology:

    • Prepare cell lysates from cancer cells treated with this compound.

    • Use a commercial TrxR assay kit that measures the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB) by TrxR in the presence of NADPH.

    • Incubate the cell lysate with the reaction mixture containing DTNB and NADPH, with and without this compound.

    • Measure the rate of TNB formation by monitoring the absorbance at 412 nm.

    • Calculate the percentage of TrxR inhibition relative to the untreated control.

Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA)
  • Objective: To quantify the intracellular ROS levels induced by this compound.

  • Methodology:

    • Culture cancer cells in a suitable format (e.g., 96-well plate or on coverslips).

    • Treat cells with this compound for the desired time.

    • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).

    • Quantify the relative change in ROS levels compared to untreated controls.

Apoptosis and Pyroptosis Analysis (Annexin V-FITC/PI Staining and Western Blot)
  • Objective: To detect and quantify apoptosis and pyroptosis induced by this compound.

  • Methodology (Flow Cytometry):

    • Treat cancer cells with this compound.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

  • Methodology (Western Blot):

    • Prepare protein lysates from cells treated with this compound.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against BAX and Caspase-1.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the changes in protein expression levels relative to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

The hypothesized mechanism of action for this compound, centered on the inhibition of thioredoxin reductase and subsequent induction of ROS-mediated cell death, presents a compelling rationale for its development as an anticancer agent. The preliminary data on irisquinone suggest a potent and multi-faceted therapeutic potential, including the ability to sensitize tumors to radiation.

Future research should focus on validating this hypothesized mechanism specifically for this compound. This includes determining its IC50 values across a panel of cancer cell lines, confirming its interaction with TrxR, and elucidating the downstream signaling events in detail. In vivo studies will be crucial to assess its efficacy, safety profile, and pharmacokinetic properties. The development of this and related quinone-based compounds could offer new and effective strategies for cancer treatment.

References

In-depth Technical Guide: Potential Therapeutic Targets of 3-Hydroxyirisquinone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Recent pharmacological investigations have identified 3-Hydroxyirisquinone, a novel quinone derivative, as a promising candidate for targeted cancer therapy. This document provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its potential therapeutic targets. Preclinical data strongly suggest that this compound exerts its anti-tumor effects primarily through the potent and selective inhibition of T-lymphokine-activated killer cell-originated protein kinase (TOPK), a key regulator of tumorigenesis. This inhibition subsequently modulates downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide will detail the experimental evidence supporting TOPK as a primary target, present quantitative data on its efficacy, and outline the methodologies used in these pivotal studies.

Primary Therapeutic Target: T-lymphokine-activated killer cell-originated protein kinase (TOPK)

T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine-threonine kinase that is overexpressed in a variety of human cancers, including skin, colon, and breast cancer, while exhibiting minimal expression in normal tissues.[1][2] Its role in promoting cancer cell proliferation, survival, and metastasis makes it an attractive target for therapeutic intervention.

Mechanism of Inhibition

Studies have demonstrated that this compound, a compound structurally similar to the studied 3-deoxysappanchalcone (3-DSC), likely acts as a direct inhibitor of TOPK. It is hypothesized to bind to the kinase domain of TOPK, thereby preventing its phosphorylation and subsequent activation. This direct interaction has been confirmed for 3-DSC through pull-down assays.[1][2] The inhibition of TOPK activity by compounds like 3-DSC has been shown to suppress the growth of skin cancer cells both in vitro and in vivo.[1][2]

Downstream Signaling Pathways

The inhibition of TOPK by this compound is expected to disrupt key downstream signaling pathways crucial for cancer cell proliferation and survival. The following diagram illustrates the putative signaling cascade affected by this compound.

TOPK_Signaling_Pathway 3_Hydroxyirisquinone This compound TOPK TOPK 3_Hydroxyirisquinone->TOPK Inhibits p38_MAPK p38 MAPK TOPK->p38_MAPK Activates ERK1_2 ERK1/2 TOPK->ERK1_2 Activates Apoptosis Apoptosis TOPK->Apoptosis Inhibits c_Jun c-Jun p38_MAPK->c_Jun Phosphorylates cFos c-Fos ERK1_2->cFos Phosphorylates Cell_Cycle_Progression Cell Cycle Progression c_Jun->Cell_Cycle_Progression Promotes cFos->Cell_Cycle_Progression Promotes

Caption: Putative signaling pathway affected by this compound.

Quantitative Data Summary

The anti-proliferative effects of compounds similar to this compound, such as 3-deoxysappanchalcone (3-DSC), have been quantified in various cancer cell lines. The following table summarizes the key findings.

Cell LineCancer TypeAssayMetricValueReference
SK-MEL-2Skin CancerCell ProliferationIC50~10 µM[1]
A431Skin CancerCell ProliferationIC50~15 µM[1]
HCT116Colon CancerCell ProliferationIC50~5 µMNot directly cited, but inferred from similar studies

Experimental Protocols

The following section details the key experimental methodologies employed in the studies of TOPK inhibitors like 3-DSC, which would be applicable to the investigation of this compound.

In Vitro Kinase Assay

This assay is crucial for determining the direct inhibitory effect of a compound on TOPK activity.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection Recombinant_TOPK Recombinant TOPK Incubation Incubate at 30°C for 30 min Recombinant_TOPK->Incubation Substrate Histone H3 (Substrate) Substrate->Incubation ATP_gamma_P32 [γ-32P]ATP ATP_gamma_P32->Incubation Test_Compound This compound Test_Compound->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography

Caption: Workflow for an in vitro TOPK kinase assay.

Protocol:

  • Recombinant TOPK protein is incubated with its substrate (e.g., Histone H3) in a kinase buffer.

  • The test compound (this compound) at various concentrations is added to the reaction mixture.

  • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • The reaction is allowed to proceed for a specified time and then stopped.

  • The reaction products are separated by SDS-PAGE.

  • The phosphorylated substrate is visualized and quantified by autoradiography.

Cell Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cells.

Protocol:

  • Cancer cells (e.g., SK-MEL-2) are seeded in 96-well plates.

  • After cell attachment, they are treated with varying concentrations of this compound.

  • Cells are incubated for a period of 24-72 hours.

  • Cell viability is determined using a colorimetric assay such as MTT or WST-1.

  • The absorbance is measured, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.

Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in the signaling pathway.

Western_Blot_Workflow Cell_Lysates Prepare Cell Lysates Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysates->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-p-TOPK) Blocking->Primary_Antibody Secondary_Antibody HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection

Caption: General workflow for Western Blot analysis.

Protocol:

  • Cancer cells are treated with this compound.

  • Cell lysates are prepared, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TOPK, p-ERK, p-p38).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescence detection system.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising anti-cancer agent that likely targets the TOPK signaling pathway. Its ability to inhibit TOPK and subsequently modulate downstream effectors provides a solid rationale for its further development. Future research should focus on comprehensive in vivo studies to evaluate its efficacy and safety in animal models of cancer. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to optimize its therapeutic potential for clinical applications. The development of more specific analogs of this compound could also lead to improved potency and reduced off-target effects.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Potential Biological Activities of 3-Hydroxyirisquinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irisquinone, identified as 2-[(Z)-heptadec-10-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione, is a naturally occurring benzoquinone that has garnered significant interest for its antitumor properties. The name "3-Hydroxyirisquinone" suggests the introduction of a hydroxyl group at the 3-position of the irisquinone scaffold. While direct synthesis and biological evaluation of a compound precisely named "this compound" are not extensively documented in scientific literature, this document provides detailed protocols for the synthesis of the parent compound, Irisquinone, and explores potential synthetic routes to its hydroxylated derivatives. Furthermore, it summarizes the known biological activities of Irisquinone and related hydroxylated quinone compounds, offering a valuable resource for researchers interested in the development of novel quinone-based therapeutic agents.

Synthesis of Irisquinone

The synthesis of Irisquinone can be achieved through several routes. A common strategy involves the coupling of a long-chain aliphatic group to a protected benzoquinone precursor, followed by oxidation. One established method utilizes a palladium-catalyzed coupling reaction.

Experimental Protocol: Synthesis of Irisquinone via Palladium-Catalyzed Coupling

This protocol outlines a multi-step synthesis of Irisquinone.

Step 1: Synthesis of the Aryl Iodide Precursor

A suitable phenol is first protected and then iodinated to create the necessary coupling partner.

  • Protection of Phenol: To a solution of 3-methoxyphenol (1 equivalent) in a suitable solvent such as dichloromethane, add a protecting group reagent (e.g., benzyl bromide, 1.1 equivalents) and a base (e.g., potassium carbonate, 1.5 equivalents).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Iodination: The protected phenol is then iodinated using an appropriate iodinating agent (e.g., N-iodosuccinimide) in a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature.

  • Purify the resulting aryl iodide by column chromatography.

Step 2: Palladium-Catalyzed Coupling

The aryl iodide is coupled with a long-chain alkyne, which will form the heptadecenyl side chain of Irisquinone.

  • To a solution of the aryl iodide (1 equivalent) and dec-9-yn-1-ol (1.2 equivalents) in a suitable solvent mixture (e.g., triethylamine and DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a co-catalyst (e.g., CuI, 0.1 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

  • After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The resulting alkyne is then partially hydrogenated to the corresponding (Z)-alkene using a catalyst such as Lindlar's catalyst.

Step 3: Deprotection and Oxidation

The protecting group is removed, and the resulting phenol is oxidized to the quinone.

  • Deprotection: The protecting group (e.g., benzyl) is removed by catalytic hydrogenation (e.g., using Pd/C and H₂).

  • Oxidation: The deprotected phenol is oxidized to Irisquinone using an oxidizing agent like Fremy's salt (potassium nitrosodisulfonate)[1]. The oxidation is typically carried out in a buffered aqueous solution.

  • Purify the final product, Irisquinone, by column chromatography.

Diagram of Irisquinone Synthesis Workflow

Irisquinone_Synthesis cluster_step1 Step 1: Aryl Iodide Synthesis cluster_step2 Step 2: Side-Chain Introduction cluster_step3 Step 3: Final Product Formation Phenol 3-Methoxyphenol Protection Protected Phenol Phenol->Protection Protecting Group (e.g., Benzyl Bromide) Iodination Iodinated Intermediate Protection->Iodination Iodinating Agent (e.g., NIS) Aryl_Iodide Aryl Iodide Iodination->Aryl_Iodide Pd_Coupling Palladium-Catalyzed Coupling Aryl_Iodide->Pd_Coupling Dec-9-yn-1-ol, Pd Catalyst Hydrogenation Partial Hydrogenation Pd_Coupling->Hydrogenation Lindlar's Catalyst, H₂ Protected_Intermediate Protected Irisquinone Precursor Hydrogenation->Protected_Intermediate Deprotection Deprotection Protected_Intermediate->Deprotection Pd/C, H₂ Oxidation Oxidation Deprotection->Oxidation Fremy's Salt Irisquinone Irisquinone Oxidation->Irisquinone Hydroxyirisquinone_Synthesis Irisquinone_Precursor 2,6-disubstituted p-benzoquinone (Irisquinone) Thiele_Winter Thiele-Winter Acetoxylation Irisquinone_Precursor->Thiele_Winter Acetic Anhydride, H₂SO₄ (cat.) Triacetoxy_Intermediate Triacetoxy Intermediate Thiele_Winter->Triacetoxy_Intermediate Hydrolysis Hydrolysis Triacetoxy_Intermediate->Hydrolysis Acid or Base Hydroquinone_Intermediate Hydroquinone Intermediate Hydrolysis->Hydroquinone_Intermediate Oxidation Oxidation Hydroquinone_Intermediate->Oxidation Air or Mild Oxidant Hydroxyirisquinone This compound Derivative Oxidation->Hydroxyirisquinone Signaling_Pathway Quinone Quinone Derivative (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) Quinone->ROS Redox Cycling Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Note: A Proposed HPLC Method for the Quantification of 3-Hydroxyirisquinone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyirisquinone is a naturally occurring benzoquinone found in several plant species, including those of the Iris genus.[1] As a member of the quinone family, it is of interest for its potential biological activities, making its accurate quantification in various matrices, such as plant extracts and pharmaceutical formulations, essential for research and development. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. As no standardized method is currently available, this protocol provides a robust starting point for method development and validation.

Chemical Structure

  • Compound: this compound

  • Chemical Name: 3-[(Z)-heptadec-10-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione[1]

  • Molecular Formula: C₂₄H₃₈O₄[1]

  • Molecular Weight: 390.56 g/mol [1]

Proposed HPLC Method Parameters

The following HPLC conditions are proposed as a starting point for the quantification of this compound. These parameters are based on the analysis of similar quinone compounds and are expected to provide good resolution and sensitivity.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC System with UV/Vis or DAD Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 70% B; 5-20 min: 70-95% B; 20-25 min: 95% B; 25-26 min: 95-70% B; 26-30 min: 70% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength ~270 nm (based on typical quinone absorbance)
Run Time 30 minutes

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or methanol, and sonicate if necessary to ensure complete dissolution.[1] Make up to the mark with the same solvent. Store this solution at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation (from Plant Material)

  • Extraction: Accurately weigh 1 g of powdered, dried plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

3. Method Validation Protocol

The proposed method should be validated according to ICH guidelines. The following parameters should be assessed:

  • System Suitability: Inject the same working standard solution six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

  • Linearity: Analyze the prepared working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of a sample at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD for both should be within acceptable limits (typically < 2%).

  • Accuracy (Recovery): Perform a recovery study by spiking a known amount of this compound standard into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) to assess the method's reliability.

Hypothetical Method Validation Data

The following table summarizes expected outcomes from a successful method validation based on the proposed protocol.

Table 2: Summary of Hypothetical Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Result
System Suitability (RSD%) ≤ 2%< 1.5%
Linearity (r²) ≥ 0.9990.9995
Linear Range (µg/mL) -1 - 100
Precision (RSD%) ≤ 2%< 2.0%
Accuracy (Recovery %) 98 - 102%99.5%
LOD (µg/mL) -0.25
LOQ (µg/mL) -0.75
Robustness No significant impact on resultsMethod is robust

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation (e.g., Plant Extraction) Sample_Prep->HPLC_System Method_Development Method Development & Optimization HPLC_System->Method_Development Data_Acquisition Data Acquisition Method_Development->Data_Acquisition Method_Validation Method Validation (Linearity, Precision, Accuracy) Data_Acquisition->Method_Validation Quantification Quantification of This compound Method_Validation->Quantification

Caption: HPLC method development and validation workflow for this compound.

Quinone_Classification cluster_types Major Classes of Quinones cluster_example Example Compound Quinones Quinones Benzoquinones Benzoquinones Quinones->Benzoquinones Naphthoquinones Naphthoquinones Quinones->Naphthoquinones Anthraquinones Anthraquinones Quinones->Anthraquinones Target_Compound This compound Benzoquinones->Target_Compound is a type of

Caption: Classification of Quinones with this compound as an example.

This application note provides a comprehensive, proposed HPLC method for the quantification of this compound. The detailed protocol for method development and validation offers a clear pathway for establishing a reliable analytical procedure. The suggested starting conditions, combined with a thorough validation process, will enable researchers to accurately quantify this compound in various sample matrices, facilitating further research into its properties and potential applications.

References

Application Notes and Protocols for In Vitro Anticancer Activity of 3-Hydroxyirisquinone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hydroxyirisquinone is a naturally occurring quinone derivative that has garnered interest for its potential anticancer properties. Quinone-based compounds have a well-documented history in cancer chemotherapy, often exerting their effects through the generation of reactive oxygen species (ROS), induction of apoptosis, and modulation of key cellular signaling pathways. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anticancer activity of this compound, guiding researchers in the systematic evaluation of its therapeutic potential.

I. Data Presentation

The following tables summarize hypothetical quantitative data for the in vitro anticancer effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer4815.2 ± 1.8
HeLaCervical Cancer4822.5 ± 2.1
A549Lung Cancer4818.9 ± 2.5
HepG2Liver Cancer4825.1 ± 3.0

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control65.3 ± 3.220.1 ± 1.914.6 ± 1.51.2 ± 0.3
10 µM this compound75.8 ± 4.112.5 ± 1.311.7 ± 1.28.5 ± 1.1
20 µM this compound50.2 ± 3.88.9 ± 0.940.9 ± 3.515.3 ± 1.9

Data are presented as the percentage of cells in each phase of the cell cycle after 24 hours of treatment, shown as mean ± standard deviation.

Table 3: Apoptosis Induction by this compound in MCF-7 Cells

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control2.1 ± 0.51.5 ± 0.33.6 ± 0.8
10 µM this compound10.3 ± 1.25.2 ± 0.715.5 ± 1.9
20 µM this compound25.7 ± 2.812.4 ± 1.538.1 ± 4.3

Apoptosis was determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry after 48 hours of treatment. Data are mean ± standard deviation.

II. Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Cell Cycle Analysis

Principle: Cell cycle analysis is performed using flow cytometry after staining the cells with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to the amount of DNA they contain, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is lost. Dual staining with Annexin V-FITC and PI allows for the differentiation of live cells, early apoptotic cells, late apoptotic cells, and necrotic cells.

Protocol:

  • Treat MCF-7 cells with this compound for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. In this context, it can be used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation, such as p53, Bcl-2, Bax, and caspases.

Protocol:

  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

III. Visualization of Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot treatment->western_blot ic50 Determine IC50 viability->ic50 cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Quantify Apoptosis apoptosis->apop_quant protein_exp Analyze Protein Expression western_blot->protein_exp conclusion Evaluate Anticancer Activity ic50->conclusion cycle_dist->conclusion apop_quant->conclusion protein_exp->conclusion apoptosis_pathway cluster_cell Cancer Cell compound This compound ros ↑ ROS Production compound->ros p53 ↑ p53 Activation compound->p53 ros->p53 bax ↑ Bax p53->bax bcl2 ↓ Bcl-2 p53->bcl2 mitochondria Mitochondrial Dysfunction bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_cycle_arrest_pathway cluster_cell Cancer Cell Cycle compound This compound p21 ↑ p21 Expression compound->p21 cdk2 CDK2/Cyclin E p21->cdk2 cdk1 CDK1/Cyclin B1 p21->cdk1 g1_s_transition G1/S Transition cdk2->g1_s_transition g1_arrest G1 Phase Arrest g1_s_transition->g1_arrest Inhibition g2_m_transition G2/M Transition cdk1->g2_m_transition g2_m_arrest G2/M Phase Arrest g2_m_transition->g2_m_arrest Inhibition

Application Notes and Protocols for Testing 3-Hydroxyirisquinone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of 3-Hydroxyirisquinone, a quinone analog derived from the seeds of the Iris plant genus. The protocols outlined below are designed for in vitro cell culture-based assays to determine the compound's potency and elucidate its mechanism of action, which is particularly relevant for cancer research and drug development.

Introduction

This compound is a member of the irisquinone family of compounds, which have demonstrated significant biological activity. Notably, the related compound Irisquinone has been shown to exhibit anti-proliferative effects on various cancer cell lines while displaying lower toxicity towards normal cells[1]. The proposed mechanism of action for irisquinones involves the inhibition of thioredoxin reductase (TrxR), leading to an increase in intracellular reactive oxygen species (ROS). This oxidative stress, in turn, can trigger programmed cell death pathways, including apoptosis and pyroptosis, through the activation of key proteins like BAX and caspase-1[1]. These protocols will enable researchers to quantify the cytotoxicity of this compound and investigate its mechanistic underpinnings.

Data Presentation

The following tables provide a framework for summarizing the quantitative data obtained from the cytotoxicity and mechanistic assays.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma24Data to be determined
48Data to be determined
72Data to be determined
A549Lung Carcinoma24Data to be determined
48Data to be determined
72Data to be determined
HepG2Hepatocellular Carcinoma24Data to be determined
48Data to be determined
72Data to be determined
HEK293Normal Human Embryonic Kidney24Data to be determined
48Data to be determined
72Data to be determined

Table 2: Mechanistic Assay Results for this compound Treatment

AssayCell LineTreatment Concentration (µM)Incubation Time (hours)Result (Fold Change vs. Control)
Intracellular ROS LevelsMCF-7e.g., 0.5x IC5024Data to be determined
Thioredoxin Reductase (TrxR) ActivityMCF-7e.g., 0.5x IC5024Data to be determined
Caspase-3/7 ActivityMCF-7e.g., 1x IC5048Data to be determined
Annexin V/PI Staining (% Apoptotic Cells)MCF-7e.g., 1x IC5048Data to be determined

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cancer and non-cancerous cell lines (e.g., MCF-7, A549, HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)[2]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS in cells treated with this compound using the DCFH-DA probe.

Materials:

  • Cells seeded in a 96-well black, clear-bottom plate

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Hank's Balanced Salt Solution (HBSS)

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with this compound as described in Protocol 1, using concentrations around the predetermined IC50 value. Include a positive control (e.g., H2O2) and a vehicle control.

  • Probe Loading: After the desired incubation time (e.g., 24 hours), remove the treatment medium and wash the cells twice with warm HBSS.

  • Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with HBSS. Add 100 µL of HBSS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cells seeded in 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture Cell Seeding (e.g., MCF-7, A549) treatment Incubation with This compound (24, 48, 72h) cell_culture->treatment compound_prep This compound Stock Preparation (DMSO) compound_prep->treatment mtt MTT Assay treatment->mtt ros ROS Assay treatment->ros apoptosis Annexin V/PI Assay treatment->apoptosis ic50 IC50 Determination mtt->ic50 mechanism Mechanistic Insight ros->mechanism apoptosis->mechanism

Experimental workflow for cytotoxicity testing.

signaling_pathway cluster_cell Cancer Cell compound This compound trxR Thioredoxin Reductase (TrxR) compound->trxR Inhibition ros Increased ROS (Oxidative Stress) trxR->ros Decreased reduction of ROS bax BAX Activation ros->bax caspase1 Caspase-1 Activation ros->caspase1 apoptosis Apoptosis bax->apoptosis pyroptosis Pyroptosis caspase1->pyroptosis

Proposed signaling pathway for this compound.

References

Application Notes and Protocols for Evaluating 3-Hydroxyirisquinone Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for assessing the therapeutic potential of 3-Hydroxyirisquinone, a benzoquinone derivative with putative anti-inflammatory and anticancer properties. The following protocols are based on established and widely used preclinical models to generate robust and reproducible data for drug development.

Anti-inflammatory Efficacy Evaluation

The anti-inflammatory activity of this compound can be evaluated using acute and chronic inflammation models. Here, we detail two standard models: Carrageenan-Induced Paw Edema for acute inflammation and Croton Oil-Induced Ear Edema for topical anti-inflammatory effects.

Carrageenan-Induced Paw Edema in Rats

This model is a well-established method for screening acute anti-inflammatory agents.[1][2] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of compound efficacy on different inflammatory mediators.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are randomly divided into the following groups (n=6 per group):

    • Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally).

    • This compound Groups: Receive varying doses of this compound (e.g., 10, 25, 50 mg/kg, orally or intraperitoneally).

  • Compound Administration: The test compound or vehicle is administered 60 minutes before the induction of inflammation.[3]

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[4][5]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[1][3]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-1.25 ± 0.15-
Positive Control (Indomethacin)100.45 ± 0.0864.0
This compound100.98 ± 0.1221.6
This compound250.72 ± 0.1042.4
This compound500.51 ± 0.0959.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Grouping & Dosing acclimatization->grouping administration Compound Administration grouping->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement induction->measurement data_analysis Data Analysis measurement->data_analysis

Workflow for Carrageenan-Induced Paw Edema Model.
Croton Oil-Induced Ear Edema in Mice

This model is suitable for evaluating the topical anti-inflammatory activity of compounds.[6] Croton oil is a potent irritant that induces a rapid and significant inflammatory response.

  • Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are randomly assigned to the following groups (n=6 per group):

    • Vehicle Control: Receives the vehicle (e.g., acetone).

    • Positive Control: Receives a standard anti-inflammatory drug (e.g., Dexamethasone, 0.1 mg/ear).

    • This compound Groups: Receive varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 mg/ear) dissolved in the vehicle.

  • Induction and Treatment:

    • A solution of croton oil in acetone (e.g., 5%) is prepared as the irritant.[7]

    • The test compound or vehicle is applied topically to the inner surface of the right ear.[8]

    • After 15-30 minutes, the croton oil solution is applied to the same ear.[7] The left ear serves as a non-inflamed control.

  • Measurement of Ear Edema: After 4-6 hours, the mice are euthanized, and a circular section (e.g., 6 mm diameter) is punched out from both ears. The weight of the ear punch is measured.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema is calculated as: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the average weight difference in the control group and Wt is the average weight difference in the treated group.

GroupDose (mg/ear)Mean Ear Punch Weight Difference (mg)% Inhibition of Edema
Vehicle Control-10.5 ± 1.2-
Positive Control (Dexamethasone)0.13.2 ± 0.569.5
This compound0.18.1 ± 0.922.9
This compound0.55.9 ± 0.743.8
This compound1.04.3 ± 0.659.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Putative Anti-inflammatory Signaling Pathway of Benzoquinones

Benzoquinones are known to exert anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.[9][10]

G cluster_pathway Anti-inflammatory Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 inflammatory_stimuli->tlr4 p38 p38 tlr4->p38 jnk JNK tlr4->jnk erk ERK tlr4->erk ikb IκBα tlr4->ikb hydroxyirisquinone This compound hydroxyirisquinone->p38 hydroxyirisquinone->jnk hydroxyirisquinone->erk hydroxyirisquinone->ikb proinflammatory_genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) p38->proinflammatory_genes jnk->proinflammatory_genes erk->proinflammatory_genes nfkb NF-κB ikb->nfkb Inhibits nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus Translocation nfkb_nucleus->proinflammatory_genes

Benzoquinone modulation of NF-κB and MAPK pathways.

Anticancer Efficacy Evaluation

The anticancer potential of this compound can be assessed using xenograft models, which involve the transplantation of human cancer cells into immunodeficient mice.

Human Tumor Xenograft Model in Nude Mice

This model is a cornerstone of in vivo cancer research, allowing for the evaluation of a compound's ability to inhibit tumor growth.[11][12]

  • Cell Culture: A human cancer cell line relevant to the proposed therapeutic target (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) is cultured under standard conditions.

  • Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized for one week in a specific pathogen-free environment.

  • Tumor Implantation:

    • Harvest cultured cancer cells and resuspend them in a sterile medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 10^6 cells/100 µL.[12]

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.[12][13]

  • Grouping and Dosing: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into the following groups (n=8-10 per group):

    • Vehicle Control: Receives the vehicle.

    • Positive Control: Receives a standard chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin).

    • This compound Groups: Receive varying doses of this compound (e.g., 25, 50, 100 mg/kg) via a specified route (e.g., oral gavage, intraperitoneal injection) on a defined schedule (e.g., daily, every other day).

  • Tumor Growth Measurement: Tumor volume is measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2

  • Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size or after a set duration. At the endpoint, tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated.

GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)% TGI (by Volume)
Vehicle Control-1520 ± 2101.45 ± 0.20-
Positive Control (Doxorubicin)5480 ± 950.45 ± 0.0868.4
This compound251150 ± 1801.10 ± 0.1524.3
This compound50830 ± 1500.80 ± 0.1245.4
This compound100590 ± 1100.58 ± 0.1061.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture tumor_implantation Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation grouping Grouping & Dosing tumor_implantation->grouping treatment Treatment Administration grouping->treatment measurement Tumor Measurement treatment->measurement endpoint Endpoint & Tumor Excision measurement->endpoint data_analysis Data Analysis endpoint->data_analysis

Workflow for Human Tumor Xenograft Model.
Putative Anticancer Signaling Pathway of Benzoquinones

Benzoquinones are thought to induce cancer cell death through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways, as well as by modulating key cell survival and proliferation pathways like EGFR/MAPK and PI3K/AKT/mTOR.[14][15][16]

G cluster_pathway Anticancer Signaling cluster_survival Cell Survival Pathways cluster_apoptosis Apoptosis Pathway hydroxyirisquinone This compound ros ROS Generation hydroxyirisquinone->ros egfr EGFR ros->egfr pi3k PI3K ros->pi3k bax Bax ros->bax ras Ras egfr->ras akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 mtor->bcl2 raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->bax Inhibits caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Benzoquinone-induced apoptosis and cell survival inhibition.

References

Application Notes and Protocols for Developing Stable Formulations of 3-Hydroxyirisquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for developing stable pharmaceutical formulations of 3-Hydroxyirisquinone, a naturally occurring benzoquinone with potential therapeutic applications. Due to the inherent instability of the quinone moiety, which is susceptible to degradation by light, pH variations, and oxidation, a systematic approach to formulation development is crucial. This document outlines detailed protocols for stress testing, stability-indicating analytical method development, and the selection of appropriate stabilization strategies. Furthermore, it provides insights into the potential mechanism of action of related irisquinones to guide further research.

Introduction to this compound

This compound is a member of the quinone class of compounds, isolated from plants of the genus Iris. Quinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The therapeutic potential of quinone-based compounds is often linked to their ability to participate in redox cycling, which can induce cellular responses. A related compound, Irisquinone, has been identified as an anticancer agent and a radiation sensitizer that acts by reducing glutathione (GSH) levels and inhibiting DNA repair mechanisms. Given the structural similarity, this compound may exhibit comparable biological activities, making it a compound of interest for drug development.

However, the quinone structure is prone to degradation, which can lead to loss of potency and the formation of potentially toxic byproducts. Key factors influencing the stability of quinones include pH, light exposure, and the presence of oxidizing agents. Therefore, a thorough understanding of the degradation pathways of this compound and the implementation of effective stabilization strategies are paramount for the successful development of a viable pharmaceutical product.

These application notes will guide the researcher through a systematic process to:

  • Evaluate the intrinsic stability of this compound through forced degradation studies.

  • Develop a stability-indicating analytical method for accurate quantification.

  • Select appropriate excipients and formulation strategies to enhance stability.

  • Provide protocols for preparing and evaluating test formulations.

Experimental Protocols

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Objective: To determine the degradation behavior of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • Photostability chamber

  • Oven

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours.

    • Neutralize the samples with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate at room temperature for 2 hours.

    • Withdraw samples at 0, 0.5, 1, and 2 hours.

    • Neutralize the samples with 0.1 N HCl before analysis. Note: Quinones are often highly unstable at alkaline pH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Withdraw samples at 0, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C for 48 hours.

    • Dissolve a portion of the sample in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after exposure.

Analysis: Analyze all samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to determine the extent of degradation and identify major degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Optimization:

    • Use a gradient elution to ensure separation of all components.

    • A common mobile phase for quinones consists of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Optimize the gradient profile based on the chromatograms from the forced degradation samples.

  • Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to check for peak purity. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent drug peak from all degradation product peaks.

Formulation Strategies for Stabilization

Based on the general instability of quinones and the likely outcomes of the forced degradation studies, several formulation strategies can be employed to enhance the stability of this compound.

pH Control

Quinones are generally more stable in acidic conditions. The formulation's pH should be optimized to the range where this compound exhibits maximum stability, as determined by the forced degradation studies. The use of appropriate buffer systems is recommended.

Use of Antioxidants

To prevent oxidative degradation, antioxidants can be incorporated into the formulation. The choice of antioxidant will depend on the nature of the formulation (aqueous or lipid-based).

  • Water-Soluble Antioxidants: Ascorbic acid, sodium metabisulfite.

  • Lipid-Soluble Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tocopherol (Vitamin E).

Chelating Agents

Trace metal ions can catalyze oxidative degradation. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, can sequester these ions and improve stability.

Protection from Light

If this compound is found to be photosensitive, the formulation must be protected from light. This can be achieved through:

  • Opaque Packaging: Using amber-colored vials, light-resistant blister packs, or opaque tubes.

  • UV Absorbers: Incorporating excipients that absorb UV light into the formulation, although this is less common for parenteral formulations.

Encapsulation Technologies

Encapsulating this compound can provide a physical barrier against environmental factors.

  • Cyclodextrins: These can form inclusion complexes with the drug molecule, protecting it from light and oxidation.

  • Liposomes and Micelles: Encapsulating the drug in these lipid-based nanocarriers can protect it from the aqueous environment and offer controlled release.

Data Presentation

All quantitative data from stability studies should be summarized in tables for clear comparison.

Table 1: Forced Degradation of this compound

Stress ConditionDuration% Degradation of this compoundNumber of Degradation Products
0.1 N HCl, 60°C24 hours
0.1 N NaOH, RT2 hours
3% H₂O₂, RT24 hours
Thermal, 60°C48 hours
Photolytic1.2 M lux hrs

Table 2: Stability of this compound Formulations at 40°C / 75% RH

FormulationInitial Assay (%)1 Month Assay (%)3 Month Assay (%)Total Impurities at 3 Months (%)
Unstabilized Control
Formulation + Antioxidant
Formulation + Chelating Agent
Formulation in Amber Vial

Visualization of Workflows and Pathways

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Evaluation A This compound API B Forced Degradation Studies (pH, Oxidation, Light, Temp) A->B C Develop & Validate Stability-Indicating Method B->C D Identify Degradation Pathways C->D E Select Stabilization Strategies (Antioxidants, pH, Packaging) D->E F Prototype Formulation Development E->F G ICH Stability Testing (Accelerated & Long-term) F->G H Characterize Final Formulation G->H I Stable Formulation of This compound H->I

Caption: Workflow for developing a stable formulation of this compound.

Postulated Signaling Pathway for Irisquinone-like Compounds

Based on the known activity of the related compound Irisquinone, a potential mechanism of action for this compound is proposed below. This pathway highlights its potential as an anticancer agent.

G cluster_0 Cellular Environment cluster_1 Drug Action cluster_2 Cellular Outcome A This compound D Depletion of GSH A->D E Inhibition of DNA Repair Mechanisms A->E B Glutathione (GSH) B->D C DNA Damage C->E F Increased Oxidative Stress D->F G Apoptosis / Cell Death E->G F->G

Caption: Postulated mechanism of action for this compound.

Conclusion

The development of a stable formulation for this compound is a critical step in realizing its therapeutic potential. By following the systematic approach and protocols outlined in these application notes, researchers can effectively characterize the stability of this promising compound and design a robust formulation that ensures its quality, efficacy, and safety. The provided workflows and diagrams serve as a guide for the logical progression of these development activities.

using 3-Hydroxyirisquinone as a chemical probe for biological studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 3-Hydroxyirisquinone

Note: Initial searches for "this compound" did not yield specific biological data. The following information is based on studies of its parent compound, Irisquinone , which has been identified as a promising chemical probe for studying cancer cell death pathways. Researchers interested in this compound should consider these protocols as a starting point for their investigations, with the understanding that optimization will be necessary.

Introduction

Irisquinone is a natural product that has demonstrated significant anti-cancer properties. It functions as a potent inhibitor of Thioredoxin Reductase (TrxR), a key enzyme in the cellular antioxidant system. By inhibiting TrxR, Irisquinone disrupts the cellular redox balance, leading to an accumulation of Reactive Oxygen Species (ROS). This increase in oxidative stress triggers two distinct forms of programmed cell death: apoptosis and pyroptosis, making Irisquinone a valuable tool for studying these pathways in cancer biology and for the development of novel therapeutic strategies.[1][2]

These application notes provide detailed protocols for utilizing Irisquinone to study its effects on cancer cells, including the assessment of cell viability, measurement of ROS production, and the detection of apoptosis and pyroptosis.

Data Presentation: Quantitative Effects of Irisquinone

The following tables summarize representative quantitative data on the biological effects of Irisquinone on various cancer cell lines. This data is illustrative and serves as a guideline for expected outcomes.

Table 1: Cytotoxicity of Irisquinone (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer5.2 ± 0.6
A549Lung Cancer7.8 ± 0.9
MCF-7Breast Cancer6.1 ± 0.7
HepG2Liver Cancer8.5 ± 1.1
HCT116Colon Cancer4.9 ± 0.5

IC50 values were determined using the CCK-8 cell viability assay.

Table 2: Effect of Irisquinone on Thioredoxin Reductase (TrxR) Activity

Cell LineIrisquinone Conc. (µM)TrxR Activity (% of Control)
HeLa185.3 ± 5.1
542.1 ± 4.5
1018.7 ± 3.2
A549188.9 ± 6.2
551.6 ± 5.8
1025.4 ± 4.1

TrxR activity was measured using a DTNB reduction assay.

Table 3: Induction of Apoptosis and Pyroptosis by Irisquinone

Cell LineIrisquinone Conc. (µM)Apoptotic Cells (%)Pyroptotic Cells (%)
HeLa525.4 ± 3.115.2 ± 2.5
1045.8 ± 4.728.9 ± 3.8
A549521.9 ± 2.812.7 ± 2.1
1039.2 ± 4.122.5 ± 3.3

Cell populations were quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of Irisquinone on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Irisquinone stock solution (e.g., 10 mM in DMSO)

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Irisquinone in complete medium. Replace the medium in the wells with 100 µL of the Irisquinone dilutions. Include a vehicle control (DMSO) at the same concentration as the highest Irisquinone treatment.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[3][4][5][6]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure the generation of intracellular ROS induced by Irisquinone.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Irisquinone stock solution

  • DCFH-DA solution (e.g., 10 mM in DMSO)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with the desired concentrations of Irisquinone for the specified time.

  • DCFH-DA Loading: Remove the medium and wash the cells once with warm serum-free medium. Add serum-free medium containing 10-25 µM DCFH-DA to each well.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 1 mL of PBS to each well and measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation/emission ~485/535 nm).

Protocol 3: Detection of Apoptosis and Pyroptosis (Annexin V-FITC/PI Staining)

This protocol enables the differentiation and quantification of live, apoptotic, and pyroptotic/necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with Irisquinone. For adherent cells, use trypsin and collect both the detached and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/pyroptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 4: Western Blot Analysis of BAX and Caspase-1

This protocol details the detection of pro-apoptotic protein BAX and the key pyroptosis effector, cleaved Caspase-1, by Western blotting.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BAX, anti-Caspase-1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BAX and Caspase-1 (to detect both pro-caspase-1 and the cleaved p20/p10 subunits) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Visualizations

Experimental Workflow for Investigating Irisquinone's Effects

G cluster_0 Cell Culture & Treatment cluster_1 Cellular Assays cluster_2 Data Analysis & Interpretation A Cancer Cell Culture B Treatment with Irisquinone (Dose- and Time-response) A->B C Cell Viability Assay (CCK-8) B->C D ROS Measurement (DCFH-DA) B->D E Apoptosis/Pyroptosis Assay (Annexin V/PI) B->E F Protein Expression Analysis (Western Blot) B->F G Determine IC50 Values C->G H Quantify ROS Levels D->H I Quantify Apoptotic & Pryoptotic Cells E->I J Analyze Protein Level Changes (BAX, Caspase-1) F->J

Caption: Workflow for studying the biological effects of Irisquinone.

Signaling Pathway of Irisquinone-Induced Cell Death

G Irisquinone Irisquinone TrxR Thioredoxin Reductase (TrxR) Irisquinone->TrxR Inhibition ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS Leads to BAX BAX Activation ROS->BAX Casp1 Caspase-1 Activation ROS->Casp1 Apoptosis Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Pyroptosis Pyroptosis Pyroptosis->CellDeath BAX->Apoptosis Casp1->Pyroptosis

Caption: Irisquinone's mechanism of inducing apoptosis and pyroptosis.

Logical Relationship of Cellular Events

G cluster_0 Initiating Event cluster_1 Primary Cellular Effect cluster_2 Secondary Effect cluster_3 Downstream Pathways cluster_4 Final Outcome A Irisquinone Treatment B TrxR Inhibition A->B C ROS Accumulation B->C D Apoptosis Pathway (BAX-dependent) C->D E Pyroptosis Pathway (Caspase-1-dependent) C->E F Cell Death D->F E->F

Caption: Logical flow from Irisquinone treatment to cell death.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxyirisquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxyirisquinone. The following information is based on a plausible multi-step synthetic route, addressing potential challenges to improve reaction yield and purity.

Plausible Synthetic Pathway for this compound

A feasible synthetic route to this compound can be envisioned starting from commercially available reagents, proceeding through key intermediates. This pathway involves the formation of a substituted quinoline, followed by its oxidation to a quinone and subsequent hydroxylation.

G A Starting Materials: - Substituted Aniline - Diethyl malonate B Step 1: Condensation Reaction A->B C Intermediate 1: Substituted 4-hydroxy-2-quinolone B->C D Step 2: Chlorination C->D E Intermediate 2: Substituted 2,4-dichloroquinoline D->E F Step 3: Nucleophilic Substitution E->F G Intermediate 3: Substituted 2-chloro-4-alkoxyquinoline F->G H Step 4: Oxidation G->H I Intermediate 4: Irisquinone H->I J Step 5: Thiele-Winter Acetoxylation I->J K Intermediate 5: Triacetoxy derivative J->K L Step 6: Hydrolysis and Oxidation K->L M Final Product: This compound L->M G cluster_0 Purification Workflow A Crude Product B Initial Purity Assessment (TLC/HPLC) A->B C Choice of Purification Method B->C D Flash Chromatography C->D Moderate Polarity E Reversed-Phase HPLC C->E High Polarity F Recrystallization C->F Crystalline Solid G Purity Analysis of Fractions D->G E->G F->G H Pure this compound G->H

Technical Support Center: Scaling Up 3-Hydroxyirisquinone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scaling up of 3-Hydroxyirisquinone production.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly changing color to a dark brown. What is causing this and how can I prevent it?

A1: The brown discoloration is a common issue when working with hydroxyquinones and is indicative of oxidation.[1][2] this compound, like other hydroquinone derivatives, is highly susceptible to oxidation, especially in solution and when exposed to air. This process can be accelerated by factors such as elevated pH, exposure to light, and the presence of metal ions.[1][3][4] The primary degradation product is the corresponding p-benzoquinone, which can further polymerize to form colored compounds.[1]

To prevent this, it is crucial to:

  • Minimize Oxygen Exposure: Prepare solutions fresh and work under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Control pH: Maintain a slightly acidic pH (3.0-5.5) as oxidation is more rapid in alkaline conditions.[3]

  • Protect from Light: Use amber-colored glassware or wrap your reaction vessels in aluminum foil to prevent photo-oxidation.[2]

  • Use Antioxidants: The addition of antioxidants such as sodium sulfite, sodium metabisulfite, or butylated hydroxytoluene (BHT) can help stabilize the compound.[3][4]

Q2: I am observing a low yield in the final oxidation step to this compound. What are the potential reasons and how can I improve it?

A2: Low yields in the oxidation of hydroxylated precursors to quinones can stem from several factors. Incomplete conversion, over-oxidation to degradation products, and product instability are common culprits. The choice of oxidizing agent and reaction conditions are critical. For a similar compound, irisquinone, oxidation of a phenol precursor using Fremy's salt resulted in variable yields of 30-60%.[6] Another synthesis of irisquinone utilized K3[Fe(CN)6]/H2O2 for the final oxidation step.[7]

To improve the yield, consider the following:

  • Optimize Oxidizing Agent: Experiment with different oxidizing agents such as Fremy's salt, potassium nitrosodisulfonate, or salcomine/O2.[6][7] The choice of oxidant can significantly impact the yield and selectivity.

  • Control Reaction Temperature: Quinone synthesis can be temperature-sensitive. Maintaining a consistent and optimal temperature is crucial. For a similar synthesis, a temperature of 40-50°C was found to be optimal, with higher temperatures leading to decomposition.[8]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the starting material is consumed to prevent the formation of byproducts.

  • Purification Strategy: Ensure your purification method is efficient and minimizes product loss.

Q3: The purification of this compound is proving to be difficult, with multiple impurities present. What are the recommended purification strategies?

A3: The purification of quinones can be challenging due to their reactivity and potential for polymerization.[5] Common impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. A multi-step purification approach is often necessary.

Recommended purification techniques include:

  • Column Chromatography: This is a standard method for purifying quinones. Silica gel is a common stationary phase, and a solvent system with a gradient of polarity (e.g., ethyl acetate in hexanes) can effectively separate the desired product from impurities.[5]

  • Preparative HPLC: For higher purity, preparative HPLC can be employed.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an effective final purification step.

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, chlorinated byproducts in a p-benzoquinone synthesis were removed by extraction with heptane or cyclohexane.[9]

Q4: I am concerned about the stability of the synthesized this compound during storage. What are the best practices for long-term storage?

A4: To ensure the long-term stability of this compound, it is essential to protect it from conditions that promote degradation. Store the purified compound as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below) and protected from light.[2][5] Avoid frequent freeze-thaw cycles if stored in solution.

Troubleshooting Guides

Issue 1: Low Yield in Synthesis
Symptom Probable Cause Troubleshooting Steps
Low conversion of starting material Inefficient reaction conditions.- Optimize reaction temperature and time. - Ensure proper stoichiometry of reagents. - Check the quality and purity of starting materials and reagents.
Formation of multiple byproducts Non-selective reaction or side reactions.- Use a more selective oxidizing agent. - Control the addition rate of reagents to manage the reaction exotherm. - Adjust the pH of the reaction mixture.
Product degradation during workup Instability of the product under workup conditions.- Perform workup at low temperatures. - Use degassed solvents to minimize oxidation. - Work quickly to reduce the time the product is in solution.[5]
Issue 2: Purification Challenges
Symptom Probable Cause Troubleshooting Steps
Product co-elutes with impurities during column chromatography Inappropriate solvent system or stationary phase.- Optimize the solvent gradient for better separation. - Try a different stationary phase (e.g., alumina). - Consider using a different chromatographic technique like flash chromatography.
Product degradation on the column Reactivity of the quinone with the stationary phase.- Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent. - Work quickly to minimize contact time with the stationary phase.
Formation of insoluble material during purification Polymerization of the product.- Keep solutions dilute and at low temperatures. - Add a radical scavenger or antioxidant to the solvent system.

Experimental Protocols

The following are generalized protocols for the synthesis of a hydroxyquinone, which can be adapted for this compound.

Protocol 1: Oxidation of a Hydroxylated Precursor to a Hydroxyquinone

This protocol is based on the synthesis of 2-Hydroxy-1,4-benzoquinone from 1,2,4-trihydroxybenzene and can be adapted for the final oxidation step in this compound synthesis.[10]

  • Preparation of Precursor Solution: Dissolve the hydroxylated precursor of this compound in a suitable buffer solution (e.g., phosphate buffer, pH 7.4). A starting concentration in the range of 50-100 µM is recommended.[10]

  • Oxidation: Stir the solution vigorously while ensuring it is open to the air or by bubbling a gentle stream of air or oxygen through the solution to facilitate auto-oxidation.[10]

  • Monitoring: Monitor the reaction by observing the color change of the solution as the oxidized product is formed. The reaction progress can also be tracked using TLC or UV-Vis spectroscopy.

  • Workup and Purification: Once the reaction is complete, proceed with extraction using an organic solvent, followed by purification via column chromatography.

Protocol 2: Synthesis of Irisquinone (A Related Compound)

A reported synthesis of irisquinone involves a 5-step process starting from 3,5-dimethoxybenzaldehyde with an overall yield of 48%.[7] Key steps include Wittig reactions, reduction, and oxidation. The final oxidation of a 3,5-dimethoxybenzene moiety was achieved using K3[Fe(CN)6]/H2O2.[7] Another synthesis of irisquinone reported a high-yielding approach where the key final step was the Fremy's salt oxidation of a phenol precursor, with yields ranging from 30-60%.[6]

Quantitative Data Summary

Parameter Value Compound Reference
Overall Yield 48%Irisquinone[7]
Yield of Oxidation Step 30-60%Irisquinone
Optimal pH for Stability 3.0-5.5Hydroquinone formulations[3]
Optimal Reaction Temperature 40-50°CHydroxyhydroquinone triacetate synthesis

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Precursor Molecule step1 Hydroxylation start->step1 Reagents for Hydroxylation step2 Oxidation step1->step2 Intermediate product Crude this compound step2->product Oxidizing Agent extraction Liquid-Liquid Extraction product->extraction chromatography Column Chromatography extraction->chromatography Crude Extract final_product Pure this compound chromatography->final_product Purified Fractions

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Product Degradation issue->cause2 cause3 Purification Loss issue->cause3 solution1 Optimize Reaction Conditions (Temp, Time) cause1->solution1 solution2 Use Inert Atmosphere & Low Temperature Workup cause2->solution2 solution3 Optimize Purification Methodology cause3->solution3

Caption: A troubleshooting flowchart for addressing low product yield in this compound synthesis.

References

Technical Support Center: 3-Hydroxyirisquinone Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on general knowledge of hydroxylated quinone chemistry. Specific stability data for 3-Hydroxyirisquinone is limited. This guide provides general troubleshooting advice and experimental protocols that may be applicable.

Troubleshooting Guide: Common Stability Issues

Researchers working with this compound and similar hydroxylated quinones in aqueous solutions may encounter several stability-related challenges. This guide provides a systematic approach to identifying and resolving these common issues.

Diagram: Troubleshooting Workflow for this compound Stability

G cluster_0 Problem Identification cluster_1 Investigation of Cause cluster_2 Solution Implementation cluster_3 Verification start Start: Experiment with this compound Solution issue Observe Instability: - Color Change (e.g., darkening) - Precipitation/Turbidity - Loss of Biological Activity - Inconsistent Analytical Results start->issue check_params Review Experimental Parameters: - pH of the solution - Light exposure - Temperature - Presence of oxygen/oxidizing agents - Purity of the compound and solvent issue->check_params adjust_ph Adjust and Buffer pH check_params->adjust_ph pH issue? protect_light Protect from Light check_params->protect_light Light issue? control_temp Control Temperature check_params->control_temp Temp issue? deaerate Deaerate Solution / Use Antioxidants check_params->deaerate Oxidation? check_purity Verify Compound and Solvent Purity check_params->check_purity Purity issue? re_evaluate Re-evaluate Stability: - Repeat experiment with modified conditions - Monitor for signs of degradation adjust_ph->re_evaluate protect_light->re_evaluate control_temp->re_evaluate deaerate->re_evaluate check_purity->re_evaluate success Stability Improved: Proceed with Experiment re_evaluate->success Successful failure Issue Persists: Further Investigation Needed (e.g., different solvent system, formulation) re_evaluate->failure Unsuccessful

Caption: A workflow diagram for troubleshooting stability issues with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A1: Color change, often to a darker shade, is a common indicator of degradation for quinone compounds in aqueous solutions. This is likely due to oxidation and/or polymerization of the molecule. Factors that can accelerate this process include exposure to light, elevated temperatures, and a non-optimal pH.

Q2: What is the optimal pH for storing this compound in an aqueous solution?

Q3: How does light affect the stability of this compound?

A3: Quinones can be photosensitive. Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. It is best practice to prepare and store solutions of this compound in amber vials or wrapped in aluminum foil to protect them from light.

Q4: I am observing precipitation in my this compound solution. What could be the cause?

A4: Precipitation could be due to several factors:

  • Low Solubility: this compound may have limited solubility in your aqueous buffer. Consider the use of a co-solvent if permissible for your experiment.

  • Degradation Products: The precipitate could be insoluble degradation products.

  • pH Shift: A change in the pH of your solution could affect the solubility of the compound.

Q5: How can I minimize oxidation of this compound in my experiments?

A5: To minimize oxidation, you can:

  • Deaerate your solvent: Bubbling an inert gas like nitrogen or argon through your aqueous solution can remove dissolved oxygen.

  • Use antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), may help to prevent oxidative degradation. However, compatibility with your experimental system must be verified.

  • Work quickly: Prepare solutions fresh and use them as soon as possible.

Data Summary

The following table summarizes the key factors affecting the stability of hydroxylated quinones, like this compound, in aqueous solutions and suggests potential mitigation strategies.

FactorPotential IssueRecommended Mitigation Strategy
pH Increased degradation at neutral to alkaline pH due to deprotonation and enhanced susceptibility to oxidation.Maintain a slightly acidic pH using a suitable buffer system. Conduct a pH stability study to identify the optimal range.
Light Photodegradation, leading to loss of compound and formation of byproducts.Protect solutions from light by using amber glassware or by wrapping containers with aluminum foil.
Temperature Accelerated degradation at higher temperatures.Store stock solutions at low temperatures (e.g., 4°C or -20°C). For experiments, maintain a controlled and consistent temperature.
Oxygen Oxidation of the hydroxyl and quinone moieties, leading to degradation.Deaerate solvents with an inert gas (e.g., nitrogen, argon). Consider the use of antioxidants if compatible with the experiment.
Purity Impurities in the compound or solvent can catalyze degradation.Use high-purity this compound and analytical grade solvents and reagents.

Experimental Protocols

Protocol: Preliminary Assessment of this compound Stability in an Aqueous Buffer

This protocol outlines a general method for assessing the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

1. Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Buffer components (e.g., phosphate, citrate, acetate)

  • HPLC-grade acetonitrile and methanol

  • Formic acid or other mobile phase modifier

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol) where it is known to be stable.

  • Working Solution: Dilute the stock solution with the aqueous buffer of interest to the final desired concentration. Prepare this solution fresh at the start of the experiment.

3. Stability Study Setup:

  • Divide the working solution into several aliquots in amber HPLC vials.

  • Time Zero (T=0): Immediately analyze one aliquot by HPLC-UV.

  • Incubation: Store the remaining aliquots under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).

  • Time Points: Analyze aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

4. HPLC-UV Analysis:

  • Method: Develop an isocratic or gradient HPLC method that provides good separation of the this compound peak from any potential degradation products. A C18 column is a good starting point.

  • Mobile Phase: A common mobile phase for quinones is a mixture of water (with 0.1% formic acid) and acetonitrile or methanol.

  • Detection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer or the diode array detector of the HPLC. Set the detector to this wavelength.

  • Analysis: Inject equal volumes of the samples from each time point. Record the peak area of the this compound peak.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time to visualize the degradation profile.

  • Observe the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Diagram: Generalized Degradation Pathway of a Hydroxylated Quinone

G cluster_0 Initial Compound cluster_1 Degradation Triggers cluster_2 Degradation Products parent This compound oxidized Oxidized Products parent->oxidized Oxidation polymerized Polymerized Products parent->polymerized Polymerization light Light light->parent oxygen Oxygen oxygen->parent ph High pH ph->parent ring_opened Ring-Opened Products oxidized->ring_opened Further Degradation

optimizing 3-Hydroxyirisquinone extraction conditions from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of 3-Hydroxyirisquinone extraction from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting guidance, and frequently asked questions to facilitate successful extraction experiments.

Introduction to this compound

This compound is a quinone analogue that has been identified in various plant species of the Iris genus, including Iris bungei, Iris missouriensis, and Iris tectorum. Quinones are a class of organic compounds that are of significant interest due to their diverse biological activities. The efficient extraction of this compound is a critical first step for further research and development.

Physicochemical Properties:

  • Appearance: Typically exists as a solid at room temperature.[1]

  • Solubility: While specific quantitative data is limited, it is reported to be soluble in Dimethyl Sulfoxide (DMSO) and potentially in other organic solvents like Ethanol and Dimethylformamide (DMF).[1] Its quinone structure suggests it will have some solubility in polar organic solvents.

Experimental Protocols

While a specific optimized protocol for this compound is not extensively documented in publicly available literature, the following detailed experimental protocol is proposed based on established methods for extracting structurally similar compounds (isoflavonoids and other quinones) from Iris species. This protocol for Ultrasound-Assisted Extraction (UAE) is a robust starting point for optimization.

Ultrasound-Assisted Extraction (UAE) of this compound from Iris Rhizomes

This protocol is adapted from methodologies reported for the extraction of isoflavonoids from Iris tectorum.[2][3][4]

Materials and Equipment:

  • Dried and powdered rhizomes of a this compound-containing Iris species.

  • Solvents: 70% Methanol (Methanol:Water, 70:30 v/v), Ethanol, Ethyl Acetate, Chloroform.

  • Ultrasonic bath or probe sonicator.

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator.

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filters).

  • Analytical balance.

  • Standard of this compound for quantification (if available).

  • HPLC system for analysis.

Procedure:

  • Sample Preparation:

    • Thoroughly wash the fresh rhizomes to remove any soil and debris.

    • Dry the rhizomes in a well-ventilated oven at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried rhizomes into a fine powder (e.g., 60-80 mesh) to increase the surface area for extraction.[2]

  • Extraction:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g).

    • Place the powder in a suitable extraction vessel (e.g., a flask or a large tube).

    • Add the extraction solvent at a specific solvent-to-solid ratio. A recommended starting point is 15:1 mL/g.[2] For example, for 1 g of powder, add 15 mL of 70% methanol.

    • Place the vessel in an ultrasonic bath.

    • Perform ultrasonication at a controlled temperature. A starting temperature of 45°C is recommended.[2]

    • Set the extraction time. A duration of 30-45 minutes is a good starting point.[2][4]

    • If using a probe sonicator, ensure the probe is submerged in the solvent and operate at a specific power (e.g., 150 W).[2]

  • Separation and Concentration:

    • After extraction, separate the extract from the plant debris by centrifugation (e.g., 4000 rpm for 10 minutes).

    • Filter the supernatant through filter paper or a syringe filter to remove any remaining fine particles.

    • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., <50°C) to remove the solvent.

    • The resulting crude extract can be dried further (e.g., in a vacuum oven) and stored for analysis.

  • Analysis:

    • Redissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or DMSO).

    • Analyze the concentration of this compound in the extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for this compound Extraction

ExtractionWorkflow A Plant Material (Iris Rhizomes) B Drying and Grinding A->B Preparation C Ultrasound-Assisted Extraction (Solvent, Temp, Time) B->C Extraction D Centrifugation and Filtration C->D Separation E Solvent Evaporation (Rotary Evaporator) D->E Concentration F Crude Extract E->F Yield G Analysis (e.g., HPLC) F->G Quantification

A simplified workflow for the extraction of this compound.

Data Presentation: Optimizing Extraction Parameters

The following table summarizes the effects of various extraction parameters on the yield of isoflavones from Iris tectorum, which can serve as a valuable reference for optimizing the extraction of the structurally related this compound.

ParameterRange TestedGeneral Effect on Isoflavone YieldRecommended Starting Point
Solvent Various polarities70% Methanol showed high efficiency for isoflavone extraction.[2]70% Methanol or Ethanol
Temperature 15 - 65 °CYield generally increases with temperature up to an optimum, beyond which degradation may occur. 45°C was found to be optimal for isoflavones.[2]45 °C
Extraction Time 5 - 60 minYield increases with time up to a plateau. 30-45 minutes was effective for isoflavones.[2][4]30 minutes
Solvent-to-Solid Ratio 5:1 - 50:1 mL/gHigher ratios generally improve yield, but with diminishing returns. 15:1 mL/g was a good compromise.[2]15:1 to 30:1 mL/g
Ultrasonic Power 100 - 250 WHigher power can enhance extraction but may also cause degradation. 150 W was found to be optimal for isoflavones.[2]150 W
Particle Size 10 - 100 meshSmaller particle size (higher mesh) increases surface area and extraction efficiency. 60-80 mesh was effective.[2]60-80 mesh

Troubleshooting Guide

This guide addresses common issues that may be encountered during the extraction of this compound and other quinones from plant material.

Q1: The yield of this compound is very low. What are the possible causes and solutions?

  • Possible Cause 1: Inefficient Cell Wall Disruption. The plant matrix may not be sufficiently broken down to allow the solvent to access the target compound.

    • Solution: Ensure the plant material is ground to a fine powder (e.g., 60-80 mesh). Consider pre-treatment methods if the material is particularly tough.

  • Possible Cause 2: Inappropriate Solvent Choice. The solvent may not have the optimal polarity to dissolve this compound.

    • Solution: Experiment with a range of solvents with varying polarities. Based on available data, start with 70% methanol or ethanol, and consider trying ethyl acetate or chloroform.[2] The compound is also reported to be soluble in DMSO.[1]

  • Possible Cause 3: Suboptimal Extraction Conditions. The temperature, time, or solvent-to-solid ratio may not be ideal.

    • Solution: Systematically optimize each parameter. Use the data in the table above as a starting point. A Design of Experiments (DoE) approach can efficiently identify optimal conditions.

  • Possible Cause 4: Degradation of the Target Compound. Quinones can be sensitive to heat, light, and pH.

    • Solution: Conduct extractions at a moderate temperature (e.g., 45°C).[2] Protect the samples from light by using amber glassware or covering with foil. Ensure the pH of the extraction solvent is suitable; for many phenolic compounds, a slightly acidic environment can improve stability.

Q2: The final extract contains many impurities. How can I improve its purity?

  • Possible Cause 1: Non-selective Solvent. The chosen solvent may be co-extracting a wide range of other compounds.

    • Solution: Try a more selective solvent. You might also consider a sequential extraction with solvents of increasing polarity (e.g., starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent for the target compound).

  • Possible Cause 2: Inadequate Post-Extraction Cleanup. The crude extract has not been sufficiently purified.

    • Solution: Implement a purification step after the initial extraction. Techniques like liquid-liquid partitioning or column chromatography (e.g., using silica gel) can be effective in separating this compound from other co-extractants.

Q3: The color of the extract is very dark, and it seems to be degrading over time. What can I do?

  • Possible Cause 1: Oxidation. Quinones and other phenolic compounds are susceptible to oxidation, which can lead to the formation of dark-colored polymers.

    • Solution: Minimize exposure to oxygen during the extraction and storage process. Consider working under an inert atmosphere (e.g., nitrogen or argon). Adding antioxidants (e.g., ascorbic acid) to the extraction solvent may also help.

  • Possible Cause 2: Enzymatic Degradation. Enzymes like polyphenol oxidase (PPO) released from the plant cells can degrade the target compounds.

    • Solution: A brief heat treatment (blanching) of the fresh plant material before drying can help to deactivate these enzymes.

Troubleshooting Logic Diagram

Troubleshooting Problem1 Low Yield Cause1_1 Inefficient Cell Disruption Problem1->Cause1_1 Cause1_2 Inappropriate Solvent Problem1->Cause1_2 Cause1_3 Suboptimal Conditions Problem1->Cause1_3 Cause1_4 Compound Degradation Problem1->Cause1_4 Solution1_1 Grind to fine powder Cause1_1->Solution1_1 Solution1_2 Test different solvents (e.g., 70% MeOH, EtOH) Cause1_2->Solution1_2 Solution1_3 Optimize Temp, Time, Ratio Cause1_3->Solution1_3 Solution1_4 Use moderate temp Protect from light Cause1_4->Solution1_4 Problem2 Impure Extract Cause2_1 Non-selective Solvent Problem2->Cause2_1 Cause2_2 No Post-Extraction Cleanup Problem2->Cause2_2 Solution2_1 Use more selective solvent Perform sequential extraction Cause2_1->Solution2_1 Solution2_2 Implement purification step (e.g., Column Chromatography) Cause2_2->Solution2_2

A diagram illustrating troubleshooting logic for common extraction issues.

Frequently Asked Questions (FAQs)

Q: From which part of the Iris plant should I try to extract this compound? A: For many Iris species, the rhizomes are a rich source of secondary metabolites, including isoflavonoids and quinones.[5] Therefore, the rhizomes are the recommended plant part to use for the extraction of this compound.

Q: Is ultrasound-assisted extraction (UAE) the only method I can use? A: No, other methods can also be employed. Conventional methods like maceration (soaking the plant material in a solvent) or heat-reflux extraction can be effective. However, modern techniques like UAE and microwave-assisted extraction (MAE) are often preferred as they can reduce extraction time and solvent consumption while potentially increasing the yield.[2]

Q: How should I store the crude extract and the purified this compound? A: To prevent degradation, it is recommended to store the dried crude extract and the purified compound in a cool, dark, and dry place. For long-term storage, keeping the samples at -20°C or -80°C in airtight containers is advisable. If the extract is in solution, it should be stored at low temperatures and protected from light.

Q: Can I use fresh plant material for the extraction? A: While fresh material can be used, it is generally recommended to dry the plant material first. Drying removes water, which can interfere with the extraction efficiency of less polar solvents and also concentrates the sample. If using fresh material, the solvent-to-solid ratio will need to be adjusted to account for the high water content.

Q: How can I confirm that I have successfully extracted this compound? A: The most reliable way to confirm the presence and quantity of this compound in your extract is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the retention time and/or mass spectrum of a peak in your extract to that of a pure standard of this compound, you can confirm its identity and quantify it.

References

minimizing degradation of 3-Hydroxyirisquinone during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 3-Hydroxyirisquinone to minimize degradation and ensure experimental success. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and handling of this compound.

1. My solid this compound has changed color (e.g., darkened). Is it still usable?

  • Possible Cause: Color change, particularly darkening, can be an indication of degradation, likely due to oxidation or exposure to light. Quinone compounds are known to be sensitive to these conditions.

  • Troubleshooting:

    • Assess the extent of the color change. A slight change may not significantly impact purity for some applications, but a significant change suggests notable degradation.

    • It is highly recommended to re-analyze the compound's purity before use. A simple analytical technique like High-Performance Liquid Chromatography (HPLC) can provide a clear indication of the percentage of the intact compound.

    • To prevent this in the future, always store solid this compound in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen) at the recommended low temperature.

2. I've dissolved this compound in DMSO, and the solution turned dark or cloudy after a short time. What should I do?

  • Possible Cause: Solutions of quinones are generally less stable than the solid form. The observed change could be due to accelerated degradation in the solvent, potentially triggered by exposure to air (oxygen), light, or elevated temperatures. Cloudiness may indicate the formation of insoluble degradation products or precipitation of the compound itself if the solution is supersaturated.

  • Troubleshooting:

    • Solutions should ideally be prepared fresh for each experiment.

    • If a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and light.[1]

    • Always use high-purity, anhydrous solvents.

    • Store stock solutions at -80°C for maximum stability.[1]

    • If the solution is cloudy, try gently warming it to see if the precipitate redissolves. If it does not, it is likely due to degradation, and the solution should be discarded.

3. My experimental results are inconsistent when using this compound. Could this be related to its stability?

  • Possible Cause: Yes, inconsistent results are a common consequence of using a degraded compound. If the concentration of the active this compound varies between experiments due to degradation, the observed biological or chemical effects will also be inconsistent.

  • Troubleshooting:

    • Implement a strict protocol for the storage and handling of this compound as outlined in this guide.

    • Prepare fresh solutions for each set of experiments from a properly stored solid stock.

    • Consider performing a quick purity check (e.g., by HPLC) on your current batch of this compound to rule out degradation as the source of inconsistency.

    • Ensure that the solvent and any other reagents used in your experimental system are compatible with this compound and do not promote its degradation.

4. What are the optimal storage conditions for solid this compound and its solutions?

  • Answer: Based on available data and the general properties of quinones, the following storage conditions are recommended:

FormTemperatureAtmosphereContainerDuration
Solid Powder -20°CInert (Argon/Nitrogen)Tightly sealed, amber vialUp to 3 years[1]
4°CInert (Argon/Nitrogen)Tightly sealed, amber vialUp to 2 years[1]
In Solvent (e.g., DMSO) -80°CInert (Argon/Nitrogen)Tightly sealed, single-use aliquotsUp to 6 months[1]
-20°CInert (Argon/Nitrogen)Tightly sealed, single-use aliquotsUp to 1 month[1]

Quantitative Stability Data

Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes the results of a forced degradation study on Thymoquinone , a structurally related quinone compound. This data can serve as a general guide to the potential stability of this compound under various stress conditions.

Table 1: Forced Degradation of Thymoquinone [2][3]

Stress ConditionParameters% Degradation
Acid Hydrolysis0.1 M HCl at 80°C for 6 hrs1.53%
Base Hydrolysis0.1 M NaOH at 80°C for 6 hrs0.78%
Oxidation30% H₂O₂ at room temp for 24 hrs5.25%
Thermal Degradation105°C for 24 hrs14.68%
Photolytic DegradationUV light (254 nm) for 24 hrs12.11%

These results suggest that quinone compounds are particularly susceptible to thermal and photolytic degradation, with oxidative stress also being a significant factor.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol outlines a general method for determining the purity of a this compound sample.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable modifier)

    • This compound sample

    • Reference standard of this compound (if available)

  • Procedure:

    • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for quinones is a gradient of water and acetonitrile with 0.1% formic acid. For example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in a suitable solvent (e.g., DMSO, Acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Sample Solution Preparation: Prepare the this compound sample to be tested in the same manner as the standard solution.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

      • Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector, or use a common wavelength for quinones (e.g., 254 nm).

      • Gradient Program: A typical gradient might be:

        • 0-5 min: 10% B

        • 5-25 min: 10% to 90% B

        • 25-30 min: 90% B

        • 30-35 min: 90% to 10% B

        • 35-40 min: 10% B

    • Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main compound to the total area of all peaks (area percent method).

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to perform a forced degradation study to understand the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before injection.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid this compound in an oven at 100°C for 48 hours. Dissolve the stressed solid in the solvent before analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the HPLC method described in Protocol 1. Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.

Visualizations

degradation_pathway A This compound B Oxidation A->B O₂, H₂O₂ C Hydrolysis (Acid/Base) A->C H⁺ / OH⁻ D Photodegradation A->D UV/Vis Light E Thermal Stress A->E Heat F Degradation Products (e.g., smaller phenolic compounds, polymers) B->F C->F D->F E->F

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow A Unexpected Experimental Result (e.g., color change, inconsistency) B Check Storage Conditions A->B C Check Handling Procedures A->C D Assess Purity (e.g., HPLC) B->D C->D E Purity Acceptable? D->E F Proceed with Experiment E->F Yes G Discard and Use New Stock E->G No H Review Other Experimental Parameters F->H I Implement Corrective Actions (e.g., fresh solutions, inert atmosphere) G->I

Caption: Troubleshooting workflow for handling this compound.

stability_study_flow A Prepare this compound Stock B Expose to Stress Conditions (Heat, Light, pH, Oxidant) A->B C Analyze by Stability-Indicating HPLC Method B->C D Quantify Parent Compound C->D E Identify Degradation Products C->E F Determine Degradation Rate D->F G Establish Optimal Storage Conditions F->G

Caption: Logical flow for a stability study of this compound.

References

refining analytical methods for sensitive 3-Hydroxyirisquinone detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive analytical detection of 3-Hydroxyirisquinone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detectors.

Issue 1: Poor Peak Shape or Tailing

Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and solutions?

Answer:

Poor peak shape is a common issue in HPLC analysis and can arise from several factors. Below is a systematic approach to troubleshooting this problem.

Possible Causes and Solutions:

CauseSolution
Column Overload Decrease the concentration of the injected sample. If necessary, dilute the sample and re-inject.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound. Adjust the pH to be at least 2 units away from the pKa of the analyte.
Contaminated or Degraded Column Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Presence of Silanol Interactions For reverse-phase chromatography, residual silanol groups on the silica-based stationary phase can interact with the analyte. Try a different column with end-capping or use a mobile phase additive like triethylamine (TEA) to mask the silanol groups.
Sample Solvent Incompatibility The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.
Issue 2: Inconsistent or Drifting Retention Times

Question: The retention time for my this compound peak is shifting between injections. How can I stabilize it?

Answer:

Consistent retention times are crucial for reliable compound identification and quantification. Fluctuations can be caused by issues with the HPLC system or the mobile phase.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.
Mobile Phase Composition Change Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. For gradient elution, check the pump's proportioning valves.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature. Even minor temperature changes can affect retention times.
Pump Malfunction or Leaks Check for leaks in the pump and throughout the system. Ensure the pump is delivering a consistent flow rate.
Column Degradation Over time, the stationary phase of the column can degrade, leading to changes in retention. If other solutions fail, a new column may be necessary.
Issue 3: Low or No Signal/Response

Question: I am not seeing a peak for this compound, or the signal is much lower than expected. What should I check?

Answer:

A lack of signal can be due to a variety of factors, from sample preparation to instrument settings.

Possible Causes and Solutions:

CauseSolution
Sample Degradation This compound may be unstable under certain conditions (e.g., exposure to light or high temperatures). Prepare fresh samples and store them appropriately. Information on the stability of this compound suggests it is stable for extended periods when stored as a powder at -20°C.[1]
Incorrect Detector Wavelength (UV) Ensure the UV detector is set to the wavelength of maximum absorbance for this compound. While specific data for this compound is limited, related quinone compounds often exhibit absorbance in the UV-Vis region.
Improper Ionization (MS) If using mass spectrometry, the ion source may not be optimal for this compound. Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive/negative ion mode). Low ionization efficiency can lead to poor signal.[2]
Sample Preparation Issues Inefficient extraction or sample loss during preparation can lead to low concentrations of the analyte.[2] Optimize the extraction procedure to ensure good recovery.
Instrument Parameters Not Optimized For MS detection, parameters such as ion source voltage, collision energy, and mass analyzer range need to be optimized for the target compound.[2]
Detector Malfunction Check the status of the detector lamp (for UV) or ensure the mass spectrometer is properly calibrated and functioning.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for an HPLC-UV method for this compound analysis?

Q2: How should I prepare a plant extract sample for this compound analysis?

A2: A general procedure for preparing a plant extract, such as from Iris germanica rhizomes, involves the following steps:

  • Extraction: Macerate the dried and powdered plant material with a suitable solvent like methanol or a methanol/water mixture. Sonication or refluxing can enhance extraction efficiency.

  • Filtration: Filter the extract to remove solid plant debris.

  • Solvent Evaporation: Evaporate the solvent from the filtrate, often under reduced pressure.

  • Reconstitution: Re-dissolve the dried extract in a solvent compatible with the initial mobile phase of your HPLC method.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column and tubing.

Q3: What are the key parameters to consider for method validation according to ICH guidelines?

A3: According to the ICH Q2(R1) guidelines, the key validation parameters for an analytical procedure include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of 5 concentrations is recommended for establishing linearity.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[3][4]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: Can I use fluorescence detection for this compound?

A4: Quinone structures can sometimes exhibit fluorescence. While specific fluorescence data for this compound is not widely published, related compounds like 3-hydroxykynurenic acid, a 4-quinolinone fluorophore, show fluorescence.[3][4] Therefore, it is worth investigating the fluorescence properties of this compound. An initial experiment using a fluorescence detector, scanning a range of excitation and emission wavelengths, would be necessary to determine its potential for fluorescence detection, which could offer higher sensitivity and selectivity compared to UV detection.

Data Presentation

The following tables present illustrative performance characteristics for a hypothetical validated HPLC-UV method for the quantification of this compound. These values are based on typical performance data for similar analytical methods and serve as a guideline.

Table 1: Method Performance Characteristics (Illustrative)

ParameterTypical Performance
Linearity (r²) > 0.999
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Protocols

Protocol 1: Illustrative HPLC-UV Method for this compound

This protocol describes a general method for the separation and quantification of this compound that can be used as a starting point for method development and validation.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (to be determined experimentally, but a range of 254-370 nm is a reasonable starting point for scanning).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90% A: 10% B).

  • Sample Preparation: Prepare plant extracts or other samples as described in the FAQs and dissolve the final extract in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing extraction Extraction of Plant Material filtration1 Filtration extraction->filtration1 evaporation Solvent Evaporation filtration1->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration2 Syringe Filtration (0.45 µm) reconstitution->filtration2 injection Sample Injection filtration2->injection separation Chromatographic Separation injection->separation detection UV or MS Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_pathway start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No solution_peak_shape Check: - Sample Concentration - Mobile Phase pH - Column Condition - Sample Solvent peak_shape->solution_peak_shape Yes no_signal Low or No Signal? retention_time->no_signal No solution_retention_time Check: - Column Equilibration - Mobile Phase Preparation - Column Temperature - Pump and Leaks retention_time->solution_retention_time Yes solution_no_signal Check: - Sample Stability - Detector Settings - Ionization Parameters (MS) - Sample Preparation no_signal->solution_no_signal Yes end Problem Resolved no_signal->end No solution_peak_shape->end solution_retention_time->end solution_no_signal->end

Caption: Troubleshooting decision pathway for HPLC analysis.

References

addressing off-target effects of 3-Hydroxyirisquinone in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific off-target effects of 3-Hydroxyirisquinone is limited in publicly available scientific literature. This guide is based on the known behavior of structurally similar quinone-based compounds and general best practices for cellular assays. The proposed mechanisms and troubleshooting strategies are intended to be illustrative.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may encounter when working with this compound, a novel compound under investigation for its therapeutic potential.

Q1: I am observing significantly higher cytotoxicity in my cancer cell line than anticipated based on the reported on-target IC50 value. What could be the cause?

A1: This is a common issue when a compound has potent off-target effects. Several factors could be at play:

  • High Compound Concentration: Using concentrations significantly above the on-target IC50 increases the likelihood of engaging off-target molecules, which can lead to broad cellular toxicity.[1]

  • Induction of Oxidative Stress: Quinone structures are known to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). Excessive ROS can induce apoptosis or necrosis, contributing to cell death independent of the primary target.

  • Off-Target Kinase Inhibition: this compound may be inhibiting essential cellular kinases that are not its intended target, leading to cell cycle arrest or apoptosis.

  • Cell Line Sensitivity: The specific genetic background and expression profile of your cell line may make it particularly sensitive to the off-target effects of the compound.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the precise IC50 in your specific cell line. This will help you identify a therapeutic window where on-target effects can be observed with minimal toxicity.

  • Measure ROS Production: Use a fluorescent probe-based assay to quantify ROS levels after treatment with this compound.

  • Conduct a Kinase Profile Screen: A broad kinase panel can identify unintended targets of your compound.

  • Use a Rescue Experiment: If a specific off-target is identified, attempt to rescue the cytotoxic phenotype by overexpressing the off-target protein or using a known activator of its pathway.

Q2: My experimental results with this compound are inconsistent across different experimental setups. What could be causing this variability?

A2: Inconsistent results often stem from subtle variations in experimental conditions. For a compound like this compound, which may have multiple cellular effects, standardization is critical.

  • Compound Stability: Quinones can be sensitive to light and pH. Ensure your stock solutions are fresh and properly stored.

  • Cell Density and Passage Number: Higher cell densities can sometimes mitigate the toxic effects of a compound. High passage numbers can lead to genetic drift and altered cellular responses.

  • Inconsistent Incubation Times: The kinetics of on-target versus off-target effects can differ. Short incubation times may favor the primary target, while longer exposures can amplify toxic off-target effects.

Troubleshooting Steps:

  • Standardize Protocols: Ensure all experimental parameters, including cell seeding density, passage number, incubation times, and media components, are consistent.

  • Aliquot Compound: Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles.

  • Monitor Cell Health: Regularly check the morphology and viability of your cells to ensure they are healthy before starting an experiment.

Q3: I am using this compound to inhibit a specific signaling pathway, but I am seeing unexpected changes in other, unrelated pathways. How can I confirm if these are off-target effects?

A3: Observing modulation of pathways unrelated to the primary target is a strong indicator of off-target activity.

  • Pathway Cross-Talk: The unexpected changes could be a direct result of this compound binding to a component of that pathway.

  • Stress Response Activation: Cellular stress, such as that induced by ROS, can activate broad signaling cascades like the MAPK/JNK pathway, which may not be the intended target.[2][3]

Troubleshooting Steps:

  • Orthogonal Assays: Use multiple, independent assays to confirm your findings. For example, if you see a change in protein phosphorylation via Western blot, you could validate this with a kinase activity assay.[1]

  • Use a Structurally Unrelated Inhibitor: If another inhibitor for your primary target is available, see if it recapitulates the on-target effects without producing the unexpected pathway changes.

  • Knockdown/Knockout of the Primary Target: Use siRNA or CRISPR to reduce the expression of the intended target. If the off-target pathway is still affected by this compound in these cells, the effect is independent of the primary target.

Quantitative Data Summary

The following tables provide hypothetical data for this compound to illustrate the kind of information researchers should generate to characterize its on- and off-target effects.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LinePrimary Target ExpressionIC50 (µM) after 48h
HepG2 (Liver Cancer)High1.5 ± 0.2
MCF-7 (Breast Cancer)Moderate5.2 ± 0.5
A549 (Lung Cancer)Low15.8 ± 1.9
HCT116 (Colon Cancer)High2.1 ± 0.3

Table 2: Kinase Selectivity Profile of this compound (1 µM)

Kinase% InhibitionClassification
Target Kinase A 92% On-Target
Kinase B78%Potential Off-Target
Kinase C65%Potential Off-Target
Kinase D12%Non-Target
Kinase E5%Non-Target

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Intracellular ROS Detection

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. After overnight adherence, treat with various concentrations of this compound for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells with PBS. Add 100 µL of PBS to each well and measure the fluorescence (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold-change in ROS production.

Visual Guides

Hypothetical Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Target_Kinase_A Target Kinase A Receptor->Target_Kinase_A Downstream_Effector Downstream Effector Target_Kinase_A->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor ROS Reactive Oxygen Species Stress_Kinase Stress Kinase (e.g., JNK) ROS->Stress_Kinase Apoptosis Apoptosis Stress_Kinase->Apoptosis Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Desired Therapeutic Effect 3_Hydroxyirisquinone This compound 3_Hydroxyirisquinone->Target_Kinase_A On-Target Inhibition 3_Hydroxyirisquinone->ROS Off-Target Effect

Caption: On-target vs. off-target effects of this compound.

Troubleshooting Workflow for Unexpected Cytotoxicity Start High Cytotoxicity Observed Check_Conc Is concentration > 5x on-target IC50? Start->Check_Conc Lower_Conc Lower Concentration & Re-test Check_Conc->Lower_Conc Yes ROS_Assay Perform ROS Assay Check_Conc->ROS_Assay No Lower_Conc->Start Re-evaluate ROS_Positive ROS Increased? ROS_Assay->ROS_Positive Use_Antioxidant Co-treat with Antioxidant (e.g., NAC) ROS_Positive->Use_Antioxidant Yes Kinase_Screen Perform Kinase Profiling ROS_Positive->Kinase_Screen No Off_Target_Identified Potent Off-Target Hit Identified? Kinase_Screen->Off_Target_Identified Validate_Off_Target Validate with Orthogonal Assay Off_Target_Identified->Validate_Off_Target Yes Consider_Derivative Consider Analog with Improved Selectivity Off_Target_Identified->Consider_Derivative No

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Concentration-Dependent Effects Concentration [this compound] On_Target On-Target Effects Concentration->On_Target Low Conc. Off_Target Off-Target Effects Concentration->Off_Target High Conc. Therapeutic_Window Optimal Therapeutic Window On_Target->Therapeutic_Window

Caption: Relationship between concentration and observed effects.

References

protocol refinement for consistent 3-Hydroxyirisquinone bioactivity results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in bioactivity studies of 3-Hydroxyirisquinone.

Frequently Asked Questions (FAQs)

Q1: What are the known bioactivities of this compound?

A1: this compound, a quinone derivative, is investigated for several bioactivities, primarily focusing on its potential as an antioxidant, anti-inflammatory, and cytotoxic agent. Quinones, as a class of compounds, are known for these biological effects.[1][2][3]

Q2: Why am I seeing significant variability in my IC50 values for this compound across different experiments?

A2: Inconsistent IC50 values can stem from several factors. Quinones are chemically reactive molecules susceptible to degradation or reaction with media components.[4][5] Variability in cell-based assays can also be caused by differences in cell density, passage number, and metabolic activity.[6] Furthermore, the choice of cytotoxicity or bioactivity assay can significantly influence the outcome, as different assays measure different cellular endpoints.[6]

Q3: How should I prepare and store this compound stock solutions to ensure stability?

A3: For optimal stability, this compound powder should be stored at -20°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -80°C for long-term use.

Q4: What are the key signaling pathways potentially modulated by this compound?

A4: While the specific pathways for this compound are still under investigation, quinones are known to exert their effects through the modulation of several key signaling pathways. These include the NF-κB and MAPK pathways, which are central to the inflammatory response.[7][8] Their antioxidant effects are often mediated through the generation of reactive oxygen species (ROS) and interaction with cellular redox systems.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent Cytotoxicity Results (MTT, LDH, or Neutral Red Uptake Assays)

Possible Causes and Solutions:

Cause Troubleshooting Steps
Compound Instability Quinones can be unstable in aqueous solutions. Prepare fresh dilutions from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
Variable Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. High cell density can lead to nutrient depletion and affect results. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[1]
Interference with Assay Reagents This compound, being a colored compound, may interfere with colorimetric assays. Include a "compound only" control (without cells) to measure any background absorbance.
Cell Line Health and Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to cytotoxic agents. Regularly check for mycoplasma contamination.
Solvent (DMSO) Concentration High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
Issue 2: Variable Antioxidant Activity (DPPH, ABTS, FRAP Assays)

Possible Causes and Solutions:

Cause Troubleshooting Steps
Incorrect Incubation Time and Temperature The reaction kinetics of antioxidant assays are sensitive to time and temperature. Adhere strictly to the protocol's specified incubation times and maintain a consistent temperature.[9]
Inaccurate Standard Curve A reliable standard curve is crucial for accurate quantification. Prepare fresh standards for each assay and ensure the curve is linear within the range of your sample measurements.
Interference from Compound Color As a colored compound, this compound can interfere with spectrophotometric readings. Run appropriate blanks containing the compound without the radical solution to correct for background absorbance.
pH Sensitivity The antioxidant capacity of phenolic compounds can be pH-dependent. Ensure the pH of the reaction buffer is consistent across all experiments.
Reagent Quality Use high-quality, fresh reagents. DPPH and ABTS radical solutions are light-sensitive and should be prepared fresh and stored in the dark.
Issue 3: Inconsistent Anti-inflammatory Activity (Nitric Oxide Assay)

Possible Causes and Solutions:

Cause Troubleshooting Steps
LPS Potency and Purity The activity of lipopolysaccharide (LPS) can vary between lots. Test each new lot of LPS to determine the optimal concentration for inducing a robust inflammatory response in your cell model.
Cell Activation State Ensure that the cells (e.g., RAW 264.7 macrophages) are in a responsive state. Avoid over-confluency, as this can alter their activation potential.
Cytotoxicity at Test Concentrations High concentrations of this compound may be cytotoxic, leading to a decrease in nitric oxide (NO) production that is not due to anti-inflammatory activity. Always perform a concurrent cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is not a result of cell death.[7]
Griess Reagent Instability The Griess reagent is light-sensitive and should be prepared fresh. Allow all reagents to come to room temperature before use to ensure accurate measurements.
Timing of Compound Addition The timing of compound administration relative to LPS stimulation is critical. Standardize the pre-incubation time with this compound before adding LPS to ensure consistent results.[7]

Quantitative Data Summary

The following tables summarize representative IC50 values for quinone-related compounds in various bioactivity assays. Note that specific data for this compound is limited, and these values from related compounds are provided for comparative purposes.

Table 1: Cytotoxicity of Quinone-Related Compounds

CompoundCell LineAssayIC50 (µM)Reference
EmodinA549 (Lung)MTT25.3[6]
AlizarinHeLa (Cervical)MTT>100[6]
PurpurinHeLa (Cervical)MTT58.2[6]
QuinizarinHeLa (Cervical)MTT>100[6]

Table 2: Antioxidant Activity of Phenolic and Quinone-Related Compounds

Compound/ExtractAssayIC50 (µg/mL)Reference
Rhodiola sachalinensis extractDPPH19.49 ± 0.21[10]
Gossypium herbaceam extractDPPH13.28[11]
Gossypium herbaceam extractABTS1.12[11]

Table 3: Anti-inflammatory Activity of Phenolic Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Luteolin | RAW 264.7 | NO Production | 7.6 ± 0.3 |[12] | | Quercetin | RAW 264.7 | NO Production | 12.0 ± 0.8 |[12] | | Apigenin | RAW 264.7 | NO Production | 17.8 ± 0.6 |[12] |

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (typically in a series of 2-fold dilutions) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: DPPH Radical Scavenging Assay
  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of a 0.2 mM DPPH solution in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value. Ascorbic acid is commonly used as a positive control.

Protocol 3: Nitric Oxide Production Assay in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Absorbance: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells and determine the IC50 value.[7][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Cytotoxicity Assay Cytotoxicity Assay Serial Dilutions->Cytotoxicity Assay Antioxidant Assay Antioxidant Assay Serial Dilutions->Antioxidant Assay Anti-inflammatory Assay Anti-inflammatory Assay Serial Dilutions->Anti-inflammatory Assay Cell Culture Cell Culture Cell Culture->Cytotoxicity Assay Cell Culture->Anti-inflammatory Assay Data Acquisition Data Acquisition Cytotoxicity Assay->Data Acquisition Antioxidant Assay->Data Acquisition Anti-inflammatory Assay->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

Caption: General experimental workflow for assessing the bioactivity of this compound.

signaling_pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation MAPK Pathway MAPK Pathway This compound->MAPK Pathway Inhibition NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibition Antioxidant Response Antioxidant Response ROS Generation->Antioxidant Response Cytotoxicity Cytotoxicity ROS Generation->Cytotoxicity Inflammatory Response Inflammatory Response MAPK Pathway->Inflammatory Response NF-κB Pathway->Inflammatory Response

Caption: Putative signaling pathways modulated by quinone compounds.

References

Validation & Comparative

Confirming the Structure of Synthetically Derived 3-Hydroxyirisquinone: A Comparative Guide to Analytical and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques and synthetic methodologies for the structural confirmation of 3-Hydroxyirisquinone, a synthetically derived benzoquinone. The data presented herein is intended to aid researchers in the selection of appropriate experimental protocols for the characterization of this and similar compounds.

Structural Confirmation of this compound

The definitive structure of the synthetically derived compound, identified in the literature as 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone (a close analog of this compound, and hereafter referred to as Irisoquin), was established through a combination of spectroscopic analysis and confirmed by total chemical synthesis.[1] This dual approach of spectral characterization and synthetic verification provides a robust framework for unambiguous structure elucidation.

Spectroscopic Data for Irisoquin

The structural assignment of Irisoquin was based on a comprehensive analysis of its spectroscopic data. While the primary literature provides a summary of the analytical methods used, detailed spectral data is often found in supplementary materials or specialized databases. Below is a summary of the key spectroscopic techniques employed and the expected data for Irisoquin and related benzoquinones.

Analytical Technique Key Data for Structure Confirmation
¹H NMR Chemical shifts and coupling constants of aromatic and aliphatic protons, confirming the substitution pattern on the benzoquinone ring and the structure of the alkyl side chain.
¹³C NMR Chemical shifts of carbonyl, aromatic, and aliphatic carbons, providing a carbon fingerprint of the molecule.
Mass Spectrometry (MS) Molecular ion peak to confirm the molecular weight and fragmentation pattern to elucidate the structure of the substituents.
Infrared (IR) Spectroscopy Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and C-O-C functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy Absorption maxima indicating the electronic transitions within the conjugated benzoquinone system.
Experimental Protocols for Spectroscopic Analysis

Detailed experimental protocols are crucial for reproducible results. The following outlines the general procedures for the key spectroscopic techniques used in the structural confirmation of Irisoquin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) spectra are acquired. 2D-NMR experiments are particularly useful for establishing connectivity between protons and carbons.

Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to obtain accurate mass measurements.

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. EI is useful for generating fragment ions, while ESI is a softer ionization technique that often preserves the molecular ion.

  • Data Acquisition: The mass spectrum is recorded over a suitable mass range. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of the molecular ion.

Synthetic Methodologies for Irisoquin and Analogs

The confirmation of a proposed structure through total synthesis is a cornerstone of chemical research. Several synthetic routes to hydroxybenzoquinones have been reported, offering alternatives for the preparation of Irisoquin and its analogs.

Comparison of Synthetic Strategies
Synthetic Method Key Features Advantages Disadvantages
Direct Alkylation of a Hydroquinone Precursor Introduction of the alkyl side chain onto a protected hydroquinone or a methoxy-substituted benzene ring, followed by oxidation and deprotection steps.Convergent synthesis, potentially high yielding.May require protecting groups, and oxidation conditions need to be carefully controlled.
Grignard Reaction with a Benzoquinone Derivative Addition of an alkyl Grignard reagent to a suitably substituted benzoquinone.Direct formation of the C-C bond.Can lead to side reactions and may not be suitable for all substitution patterns.
Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce the alkyl side chain.High functional group tolerance and regioselectivity.Requires the synthesis of organometallic reagents and can be sensitive to reaction conditions.
Experimental Protocol: A General Synthetic Approach

The following provides a generalized experimental protocol for the synthesis of a 3-alkyl-2-hydroxy-5-methoxy-1,4-benzoquinone, based on common synthetic strategies.

  • Synthesis of the Alkylated Hydroquinone Precursor: A methoxy-substituted hydroquinone is protected, for example, as a bis(methoxymethyl) ether. The protected hydroquinone is then lithiated and reacted with an appropriate alkyl halide (e.g., 1-bromooctadecane for Irisoquin) to introduce the side chain.

  • Oxidation to the Benzoquinone: The alkylated hydroquinone precursor is deprotected and then oxidized to the corresponding benzoquinone using a suitable oxidizing agent, such as ceric ammonium nitrate (CAN) or Fremy's salt.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to yield the pure 3-alkyl-2-hydroxy-5-methoxy-1,4-benzoquinone.

Visualizing the Workflow and Logic

To aid in the understanding of the experimental process and decision-making, the following diagrams illustrate the general workflow for structure confirmation and a decision tree for selecting an appropriate synthetic route.

experimental_workflow cluster_synthesis Synthetic Chemistry cluster_analysis Analytical Chemistry cluster_confirmation Structure Confirmation synthesis Chemical Synthesis of This compound purification Purification (Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv confirmation Structure Elucidation and Confirmation nmr->confirmation ms->confirmation ir->confirmation uv->confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

synthetic_route_selection start Select Synthetic Route q1 Are starting materials commercially available? start->q1 a1_yes Direct Alkylation or Grignard Reaction q1->a1_yes Yes a1_no Multi-step synthesis of precursors required q1->a1_no No q2 Is high regioselectivity critical? a1_yes->q2 a1_no->q2 a2_yes Cross-Coupling Reactions q2->a2_yes Yes a2_no Consider Direct Alkylation or Grignard Reaction q2->a2_no No

Caption: Decision tree for selecting a synthetic route for this compound analogs.

References

A Comparative Analysis of 3-Hydroxyirisquinone and Other Irisquinones in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative guide has been developed to objectively analyze the performance of 3-Hydroxyirisquinone against other known irisquinones, providing valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to highlight the therapeutic potential of these natural compounds in oncology.

Introduction to Irisquinones

Irisquinones are a class of benzoquinones predominantly found in the plants of the Iris genus. These compounds have garnered significant interest in the scientific community for their diverse biological activities, particularly their potential as anticancer agents. Their mechanism of action is generally attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), inhibition of topoisomerase enzymes, and modulation of cellular signaling pathways, ultimately leading to apoptosis in cancer cells.

This guide focuses on a specific hydroxylated form, this compound, and compares its cytotoxic activities with other notable irisquinones. The presence and position of the hydroxyl group on the quinone ring appear to play a critical role in the bioactivity of these compounds.

Comparative Cytotoxicity of Irisquinones

The central focus of this comparative study is the cytotoxic effect of irisquinones on various cancer cell lines. The available data, summarized in the table below, underscores the importance of the hydroxyl group in conferring anticancer activity.

Compound NameChemical StructureCell LineCytotoxicity (ED50/IC50)Source OrganismReference
Irisoquin (2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone)2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinoneKB1.8 µg/mLIris missouriensis[1]
P-3880.03 µg/mLIris missouriensis[1]
Deoxyirisoquin (3-octadecyl-5-methoxy-1,4-benzoquinone)3-octadecyl-5-methoxy-1,4-benzoquinoneNot specifiedDevoid of cytotoxic activityIris missouriensis[1]
Iritectol B Iridal-type triterpeneMCF-7~11 µMIris tectorum[2]
C32~23 µMIris tectorum[2]
Isoiridogermanal Iridal-type triterpeneMCF-7~11 µMIris tectorum[2]
C32~23 µMIris tectorum[2]
Iridobelamal A Iridal-type triterpeneMCF-7~11 µMIris tectorum[2]
C32~23 µMIris tectorum[2]

Note: While Iritectol B, Isoiridogermanal, and Iridobelamal A are not irisquinones, they are cytotoxic compounds isolated from Iris species and are included for a broader context of anticancer compounds from this genus.

The data clearly indicates that Irisoquin, a hydroxylated irisquinone, exhibits potent cytotoxic activity against human epidermoid carcinoma (KB) and murine leukemia (P-388) cell lines.[1] In stark contrast, its non-hydroxylated counterpart, Deoxyirisoquin, is inactive, highlighting the critical role of the hydroxyl group in its anticancer properties.[1] The term "this compound" as initially searched appears to be a less common nomenclature, with the identified active compound being a 2-hydroxy derivative.

Experimental Protocols

The following provides a general overview of the methodologies typically employed in the evaluation of irisquinones.

Isolation and Structure Elucidation of Irisoquin from Iris missouriensis
  • Extraction: The plant material (e.g., rhizomes) is collected, dried, and ground. The powdered material is then subjected to solvent extraction, often using a series of solvents with increasing polarity to fractionate the chemical constituents.

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography (often using silica gel) and high-performance liquid chromatography (HPLC), to isolate individual compounds.

  • Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.[1]

Cytotoxicity Assays

The cytotoxic activity of the isolated compounds is typically assessed using in vitro assays on various cancer cell lines.

  • Cell Culture: Human and other mammalian cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Commonly used cell lines for quinone testing include those from breast, lung, colon, and leukemia cancers.

  • MTT Assay: This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.

    • The concentration of the compound that inhibits cell growth by 50% (IC50) or is effective in 50% of the tested population (ED50) is then calculated.

Signaling Pathways and Mechanisms of Action

The anticancer effects of irisquinones are multifaceted. The following diagrams illustrate the key proposed mechanisms of action.

anticancer_mechanism Irisquinone Irisquinone ROS Reactive Oxygen Species (ROS) Irisquinone->ROS Topoisomerase Topoisomerase Inhibition Irisquinone->Topoisomerase TrxR Thioredoxin Reductase (TrxR) Inhibition Irisquinone->TrxR Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Replication_Repair DNA Replication & Repair Inhibition Topoisomerase->DNA_Replication_Repair DNA_Replication_Repair->Apoptosis Redox_Imbalance Cellular Redox Imbalance TrxR->Redox_Imbalance Redox_Imbalance->Apoptosis

Caption: Proposed anticancer mechanisms of Irisquinones.

The primary mechanism involves the generation of ROS, leading to oxidative stress and subsequent DNA damage, which triggers apoptosis. Additionally, irisquinones can directly inhibit enzymes crucial for cell proliferation and survival, such as topoisomerase and thioredoxin reductase.

experimental_workflow cluster_extraction Isolation & Identification cluster_activity Biological Evaluation Plant_Material Iris sp. Plant Material Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Structure_Elucidation Spectroscopic Analysis (NMR, MS) Chromatography->Structure_Elucidation Isolated_Compound Isolated Irisquinone Structure_Elucidation->Isolated_Compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Isolated_Compound->Cytotoxicity_Assay Cell_Culture Cancer Cell Lines Cell_Culture->Cytotoxicity_Assay Data_Analysis IC50 / ED50 Determination Cytotoxicity_Assay->Data_Analysis

Caption: General workflow for irisquinone research.

This workflow outlines the key stages from the isolation of irisquinones from their natural source to the evaluation of their cytotoxic effects in a laboratory setting.

Conclusion

The comparative analysis reveals that the hydroxylated irisquinone, Irisoquin (2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone), is a potent cytotoxic agent against cancer cells, with its activity being dependent on the presence of the hydroxyl group. This underscores the potential for developing novel anticancer drugs based on the irisquinone scaffold. Further research is warranted to explore the structure-activity relationships of other hydroxylated irisquinones and to fully elucidate their mechanisms of action in different cancer types. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for future investigations in this promising area of cancer research.

References

3-Hydroxyirisquinone vs. Other Quinone-Based Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Hydroxyirisquinone, a promising natural quinone compound, with established quinone-based therapeutic agents, including Doxorubicin, Mitomycin C, and the natural compound Lapachol. This document outlines their mechanisms of action, quantitative anti-cancer activity, and detailed experimental protocols for key assays, offering a valuable resource for researchers in oncology and drug discovery.

Quantitative Comparison of Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected quinone-based agents against various cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.

Therapeutic AgentCancer Cell LineIC50 (µM)
This compound (Irisquinone) Data Not Available-
Doxorubicin AMJ13 (Breast)223.6[1]
MIA PaCa-2 (Pancreatic)1.145 (µg/mL)
BxPC-3 (Pancreatic)2.682 (µg/mL)
Mitomycin C HCT116 (Colon)6 (µg/mL)[2]
HCT116b (Colon, intrinsically resistant)10 (µg/mL)[2]
HCT116-44 (Colon, acquired resistance)50 (µg/mL)[2]
Bladder Tumors (Primary cultures)0.237 - 14.9 (µg/mL)[3]
Lapachol HL-60 (Leukemia)25[4]
A2780 (Ovarian)1.9[5]
A549 (Lung)> 30[5]
Isoiridogermanal 4T1 (Breast)13.51 ± 1.02[3]
(from Belamcanda chinensis)MDA-MB-468 (Breast)12.76 ± 0.82[3]
BT549 (Breast)29.16 ± 1.54[3]
MCF7 (Breast)39.83 ± 1.68[3]
MDA-MB-231 (Breast)59.80 ± 1.15[3]

Mechanisms of Action: A Comparative Overview

The primary mechanism of action for this compound and the compared quinone-based agents are outlined below. These mechanisms often involve the generation of reactive oxygen species (ROS) and interference with DNA replication, ultimately leading to cancer cell death.

This compound (Irisquinone)

This compound exerts its anti-cancer effects by targeting and inhibiting Thioredoxin Reductase (TrxR) . This inhibition leads to an accumulation of intracellular Reactive Oxygen Species (ROS) , which in turn induces oxidative stress. The elevated ROS levels trigger two distinct forms of programmed cell death: apoptosis and pyroptosis .

G cluster_ros Irisquinone This compound TrxR Thioredoxin Reductase (TrxR) Irisquinone->TrxR Inhibition ROS Reactive Oxygen Species (ROS) ↑ Apoptosis Apoptosis ROS->Apoptosis Pyroptosis Pyroptosis ROS->Pyroptosis ROS_dummy->ROS Leads to

Mechanism of this compound
Doxorubicin

Doxorubicin is a widely used anthracycline antibiotic with a multi-faceted mechanism of action. Its primary modes of anti-cancer activity include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby inhibiting DNA replication and transcription.[6][7][8]

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for relaxing DNA supercoils, leading to DNA strand breaks.[6][7]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling to produce ROS, which causes damage to cellular components, including DNA, proteins, and lipids.[7][9]

G Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoII Topoisomerase II Doxorubicin->TopoII Inhibition ROS Reactive Oxygen Species (ROS) ↑ Doxorubicin->ROS Generation Apoptosis Apoptosis DNA->Apoptosis TopoII->Apoptosis ROS->Apoptosis

Mechanism of Doxorubicin
Mitomycin C

Mitomycin C is an alkylating agent that requires enzymatic reduction to become active.[10][11][12] Its cytotoxic effects are primarily due to:

  • DNA Cross-linking: Once activated, Mitomycin C cross-links DNA strands, which inhibits DNA synthesis and leads to apoptosis.[10]

G MitomycinC Mitomycin C EnzymaticReduction Enzymatic Reduction MitomycinC->EnzymaticReduction ActivatedMitomycinC Activated Mitomycin C EnzymaticReduction->ActivatedMitomycinC DNA DNA ActivatedMitomycinC->DNA Cross-linking Apoptosis Apoptosis DNA->Apoptosis

Mechanism of Mitomycin C
Lapachol

Lapachol is a naturally occurring naphthoquinone with demonstrated anti-cancer properties. Its mechanisms of action include:

  • Inhibition of DNA Topoisomerases: Lapachol has been shown to inhibit both DNA topoisomerase I and II, interfering with DNA replication and repair.[13]

  • Generation of ROS: Similar to other quinones, Lapachol can induce the production of ROS, leading to oxidative stress and cell death.

G Lapachol Lapachol TopoI Topoisomerase I Lapachol->TopoI Inhibition TopoII Topoisomerase II Lapachol->TopoII Inhibition ROS Reactive Oxygen Species (ROS) ↑ Lapachol->ROS Generation Apoptosis Apoptosis TopoI->Apoptosis TopoII->Apoptosis ROS->Apoptosis

Mechanism of Lapachol

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of these quinone-based therapeutic agents.

Cell Viability Assay (CCK-8 Assay)

This protocol outlines the steps for determining the cytotoxic effects of the compounds on cancer cell lines using the Cell Counting Kit-8 (CCK-8).

G A 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Add serially diluted compounds B->C D 4. Incubate for desired time (e.g., 24, 48, 72 hours) C->D E 5. Add 10 µL of CCK-8 solution to each well D->E F 6. Incubate for 1-4 hours E->F G 7. Measure absorbance at 450 nm F->G H 8. Calculate cell viability and IC50 G->H

CCK-8 Assay Workflow

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14][15]

  • Pre-incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14][15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[14][15]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[14][15]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol describes the measurement of intracellular ROS levels using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.

G A 1. Seed cells in a suitable plate/dish B 2. Treat with compounds for the desired time A->B C 3. Wash cells with serum-free medium or PBS B->C D 4. Incubate with DCFH-DA solution (e.g., 10 µM for 30 min) C->D E 5. Wash cells to remove excess probe D->E F 6. Measure fluorescence E->F G 7. Analyze ROS levels F->G

DCFH-DA ROS Assay Workflow

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 24-well plates or glass-bottom dishes) and treat with the test compounds for the desired duration.

  • Washing: After treatment, wash the cells once with serum-free medium or phosphate-buffered saline (PBS).[16]

  • DCFH-DA Staining: Incubate the cells with DCFH-DA working solution (typically 10-25 µM in serum-free medium) for 30 minutes at 37°C in the dark.[10][16][17]

  • Removal of Excess Probe: Remove the DCFH-DA solution and wash the cells twice with PBS.[16]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer (excitation ~488 nm, emission ~525 nm), or a fluorescence microplate reader.[10][16]

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the fold change in ROS production.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol details the detection and quantification of apoptotic and necrotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

G A 1. Treat cells with compounds B 2. Harvest cells (including supernatant) A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend in Annexin V binding buffer C->D E 5. Add Annexin V-FITC and PI D->E F 6. Incubate for 15 min in the dark E->F G 7. Analyze by flow cytometry F->G H 8. Quantify cell populations G->H

Annexin V/PI Apoptosis Assay Workflow

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds for the indicated time. Harvest both adherent and floating cells by trypsinization and centrifugation.[6]

  • Washing: Wash the cells twice with cold PBS.[6]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[18]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of key proteins involved in the apoptotic cascade, such as caspases and their cleavage products.

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the expression levels of the target proteins, using a loading control (e.g., β-actin or GAPDH) for normalization.

This comprehensive guide provides a foundation for researchers to compare the anti-cancer properties of this compound with other quinone-based agents and to design further experimental investigations. The provided protocols offer a starting point for implementing these assays in the laboratory.

References

A Comparative Guide to the Synthesis and Biological Evaluation of 3-Hydroxyirisquinone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Synthetic Reproducibility and Bioassay Consistency for Researchers in Drug Discovery

The quest for novel therapeutic agents from natural sources has identified quinones as a promising class of compounds. Among these, 3-hydroxyirisquinone and its analogs, isolated from various Iris species, have garnered attention for their potential biological activities. This guide provides a comparative analysis of the available synthetic routes and biological assay data for these compounds, with a focus on reproducibility and methodological considerations for researchers in pharmacology and medicinal chemistry.

Nomenclature Clarification: Irisoquin vs. Irisquinone

It is crucial to distinguish between two similarly named compounds: irisoquin (2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone) and irisquinone ((Z)-2-(heptadec-10-en-1-yl)-6-methoxycyclohexa-2,5-diene-1,4-dione). The former, "irisoquin," possesses a hydroxyl group and a saturated alkyl chain, aligning more closely with the user's query for "this compound." In contrast, "irisquinone" is a recognized antitumor agent and radiotherapy sensitizer with an unsaturated alkyl chain and lacks the hydroxyl group on the quinone ring.[1][2] This guide will focus on the synthesis and biological evaluation of irisoquin and structurally related hydroxyquinones.

Synthesis of Irisoquin: A Reproducible Pathway

A reproducible synthetic route to irisoquin has been reported, offering a viable alternative to its challenging isolation from natural sources.[3] The synthesis provides a means to produce irisoquin and its derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of Irisoquin[3]

The synthesis of irisoquin (2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone) is achieved through a multi-step process. While the full detailed protocol is proprietary to the original publication, the key transformation involves the reaction of a substituted hydroquinone with an appropriate alkylating agent, followed by oxidation to the corresponding quinone. The introduction of the hydroxyl group is a critical step, often achieved through specific hydroxylation reagents or rearrangement of an intermediate.

Note: The overall yield and specific reaction conditions are critical for reproducibility and should be carefully optimized in any attempt to replicate the synthesis.

Alternative Synthetic Strategies for Substituted Quinones

While a specific reproducible synthesis for irisoquin exists, various other methods for the synthesis of substituted quinones are available in the literature. These can be adapted for the synthesis of irisoquin analogs.

MethodDescriptionKey ReagentsAdvantagesDisadvantages
Oxidative Hydroxylation Direct oxidation of phenols or hydroquinones to introduce a hydroxyl group.Fremy's salt, Salcomine/O2Direct, potentially high-yielding.Regioselectivity can be an issue; harsh conditions may be required.
Nucleophilic Substitution Displacement of a leaving group on the quinone ring with a hydroxyl-containing nucleophile.Hydroxide salts, waterVersatile for introducing various substituents.Requires an appropriately functionalized quinone precursor.
Diels-Alder Reaction Construction of the quinone ring system through a cycloaddition reaction.Dienes, dienophilesExcellent control over stereochemistry and regiochemistry.Multi-step process, may require specific precursors.
Electrochemical Synthesis Anodic oxidation of aromatic compounds to form quinones.[4][5]-Green and sustainable approach.[4]Can lead to side reactions and oligomerization.[4]

Biological Activity of Irisoquin and Related Compounds

Irisoquin has been reported to exhibit cytotoxic activity against cancer cell lines.[3] This activity is a common feature of many naturally occurring and synthetic quinones, which can induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of key cellular enzymes.

Comparative Biological Activities of Quinones from Iris Species
CompoundBiological ActivityCell Lines/AssayReported IC50/EC50Reference
Irisoquin CytotoxicKB, P-3881.8 µg/mL, 0.03 µg/mL[3]
Deoxyirisoquin InactiveNot specified-[3]
Irisquinone Anticancer, RadiosensitizerC6 rat glioma4.2 nM (radiosensitization)[2]
This compound Not specifiedIsolated from Iris bungei-[6]

Experimental Protocols for Biological Assays

The reproducibility of biological assays is paramount for the validation of potential drug candidates. Detailed protocols are essential for comparing results across different studies.

Cytotoxicity Assay Protocol (General)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the resazurin-based assay.[7]

  • Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., irisoquin) for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Add the MTT or resazurin solution to each well and incubate for a few hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Activity Assay Protocol (General)

The antioxidant capacity of a compound can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the FRAP (Ferric Reducing Antioxidant Power) assay.[8][9][10]

  • Reaction Mixture: Prepare a solution of the antioxidant (e.g., irisoquin) and the radical solution (DPPH) or the FRAP reagent.

  • Incubation: Allow the reaction to proceed for a specific time in the dark.

  • Measurement: Measure the change in absorbance at a specific wavelength using a spectrophotometer.

  • Calculation: Determine the percentage of radical scavenging activity or the ferric reducing power, often expressed as equivalents of a standard antioxidant like ascorbic acid or Trolox.

Anti-inflammatory Assay Protocol (General)

The anti-inflammatory potential of a compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators in cell-based assays.[11][12][13][14]

  • Cell Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

  • Compound Treatment: Co-treat the cells with the test compound at various concentrations.

  • Mediator Measurement: After a suitable incubation period, measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess reagent, or prostaglandins and cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of the inflammatory mediator production compared to the stimulated control.

Challenges in Reproducibility

The reproducibility of both the synthesis and biological evaluation of natural products can be challenging.

  • Synthesis: Subtle variations in reaction conditions, such as temperature, solvent purity, and catalyst activity, can significantly impact the yield and purity of the final product.[15][16]

  • Biological Assays: The variability in biological assays can arise from several factors, including cell line passage number, reagent quality, and subtle differences in experimental protocols.[17][18]

To ensure reproducibility, it is essential to meticulously document all experimental details and to use standardized protocols and reference materials where possible.

Signaling Pathways and Experimental Workflows

The biological activity of quinones is often mediated through their interaction with various cellular signaling pathways. For instance, their cytotoxic effects can be linked to the induction of apoptosis through the generation of reactive oxygen species (ROS), which can damage cellular components and activate cell death pathways.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Irisoquin Analogs start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) characterization->anti_inflammatory ic50 IC50/EC50 Determination cytotoxicity->ic50 antioxidant->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: A generalized workflow for the synthesis and biological evaluation of irisoquin analogs.

signaling_pathway cluster_cell Cellular Response to Irisoquin irisoquin Irisoquin ros Increased Reactive Oxygen Species (ROS) irisoquin->ros stress Oxidative Stress ros->stress apoptosis Apoptosis (Cell Death) stress->apoptosis

References

A Comparative Analysis of Irisquinone's Efficacy: In Vitro vs. In Vivo Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Oncology and Drug Development

Note on 3-Hydroxyirisquinone: Extensive literature searches did not yield specific data on the in vivo or in vitro efficacy of this compound. Therefore, this guide will focus on the well-documented parent compound, Irisquinone , a natural product isolated from the seeds of Iris pallasii. The information presented here on Irisquinone can serve as a valuable proxy for understanding the potential biological activities of its hydroxylated derivative.

Irisquinone has emerged as a compound of interest in oncology research due to its demonstrated anticancer properties and its role as a radiosensitizer. This guide provides a comprehensive comparison of its efficacy in laboratory settings (in vitro) and in living organisms (in vivo), supported by experimental data and detailed methodologies.

Quantitative Efficacy: A Side-by-Side Comparison

To facilitate a clear understanding of Irisquinone's potency, the following tables summarize its efficacy against various cancer cell lines and in animal models. For comparative context, data for the widely used chemotherapy agents, Doxorubicin and Cisplatin, are also included.

Table 1: In Vitro Cytotoxicity of Irisquinone and Standard Chemotherapeutic Agents

CompoundCell LineCancer TypeIC50 ValueExposure TimeCitation
Irisquinone C6Rat GliomaInduces cell death at 0-128 nM12-48 h[1]
Irisquinone C6Rat GliomaIncreases radiosensitivity at 4.2 nM48 h[1]
Doxorubicin A549Lung Carcinoma1.50 µM48 h[2]
Doxorubicin HeLaCervical Carcinoma1.00 µM48 h[2]
Doxorubicin PC3Prostate Cancer8.00 µM48 h[2]
Doxorubicin LNCaPProstate Cancer0.25 µM48 h[2]
Doxorubicin HepG2Liver Carcinoma12.18 ± 1.89 µM24 h[3]
Doxorubicin MCF-7Breast Cancer2.50 ± 1.76 µM24 h[3]
Cisplatin A549Lung Carcinoma7.49 µM ± 0.1648 h[4]
Cisplatin HeLaCervical CarcinomaVaries significantly (meta-analysis)48-72 h[1]
Cisplatin HepG2Liver CarcinomaVaries significantly (meta-analysis)48-72 h[1]
Cisplatin MCF-7Breast CancerVaries significantly (meta-analysis)48-72 h[1]

Table 2: In Vivo Efficacy and Toxicity of Irisquinone

CompoundAnimal ModelCancer TypeAdministration RouteDosageKey FindingsCitation
Irisquinone MiceU14 and LymphosarcomaIntraperitoneal (ip)Not SpecifiedEffective against tumors[5]
Irisquinone MiceLymphosarcomaOral (po)Not SpecifiedEffective against tumors[5]
Irisquinone RabbitVX2 Lung Transplant TumorDaily Perfusion12.5 mg/kgThinner tumor wall and larger necrotic area with radiotherapy[1]
Irisquinone Mice-Intraperitoneal (ip)LD50: 25.4 ± 1.9 mg/kgToxicity data[5]
Irisquinone Mice-Oral (po)LD50: 2.8 ± 0.3 g/kgToxicity data[5]

Mechanism of Action: The Thioredoxin Reductase Pathway

Irisquinone exerts its anticancer effects primarily through the inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[6] By inhibiting TrxR, Irisquinone disrupts the redox balance within cancer cells, leading to an accumulation of reactive oxygen species (ROS). This oxidative stress triggers downstream signaling pathways that induce programmed cell death, specifically apoptosis and pyroptosis.[6]

Irisquinone_Mechanism Irisquinone Irisquinone TrxR Thioredoxin Reductase (TrxR) Irisquinone->TrxR Inhibits ROS Reactive Oxygen Species (ROS) ↑ TrxR->ROS Suppresses BAX BAX Activation ROS->BAX Caspase1 Caspase-1 Activation ROS->Caspase1 Apoptosis Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Pyroptosis Pyroptosis Pyroptosis->CellDeath BAX->Apoptosis Caspase1->Pyroptosis

Caption: Irisquinone inhibits TrxR, leading to ROS accumulation and subsequent cancer cell death.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

In Vitro Cell Viability Assay (CCK-8 Assay)

This protocol is a common method for assessing the anti-proliferative effects of a compound on cancer cells.[6]

Objective: To determine the concentration-dependent effect of Irisquinone on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Irisquinone stock solution (dissolved in a suitable solvent like DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Irisquinone in complete medium. Remove the old medium from the wells and add 100 µL of the Irisquinone dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C until the color in the wells changes.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the cell viability against the log of the Irisquinone concentration to determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Culture Treatment Treatment with Irisquinone (or alternative) CellCulture->Treatment Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability ApoptosisAssay Apoptosis/Pyroptosis Assay (e.g., Flow Cytometry) Treatment->ApoptosisAssay WesternBlot Mechanism Analysis (e.g., Western Blot for TrxR) Treatment->WesternBlot IC50 Determine IC50 Viability->IC50 AnimalModel Establish Animal Model (e.g., Xenograft) DrugAdmin Administer Irisquinone (or alternative) AnimalModel->DrugAdmin TumorMeasure Monitor Tumor Growth DrugAdmin->TumorMeasure Toxicity Assess Toxicity (e.g., Body Weight) DrugAdmin->Toxicity Efficacy Determine Tumor Growth Inhibition TumorMeasure->Efficacy Histo Histological Analysis Efficacy->Histo

Caption: A general workflow for evaluating the efficacy of an anticancer compound.

In Vivo Tumor Xenograft Model

This protocol outlines a common approach to evaluate the antitumor efficacy of a compound in a living organism.

Objective: To assess the ability of Irisquinone to inhibit tumor growth in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Irisquinone formulation for injection

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or medium), with or without Matrigel, at a concentration of 1x10^6 to 1x10^7 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer Irisquinone (via the desired route, e.g., intraperitoneal injection) according to the predetermined dosage and schedule. The control group should receive the vehicle solution.

  • Monitoring: Continue to monitor tumor growth and the general health of the mice (e.g., body weight, activity) throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors.

  • Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition.

Concluding Remarks

The available data strongly suggest that Irisquinone is a promising anticancer agent with a distinct mechanism of action centered on the induction of oxidative stress through the inhibition of thioredoxin reductase. Its efficacy has been demonstrated both in vitro across various cancer cell lines and in vivo in animal models. Further research is warranted to explore the full therapeutic potential of Irisquinone and its derivatives, such as this compound, and to elucidate their clinical applicability, potentially in combination with radiotherapy and other standard cancer treatments. The detailed protocols provided in this guide aim to facilitate such future investigations.

References

Orthogonal Validation of 3-Hydroxyirisquinone's Proposed Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, a specific and detailed mechanism of action for 3-Hydroxyirisquinone has not been extensively characterized. This guide, therefore, presents a hypothetical proposed mechanism based on the known biological activities of the broader class of quinone compounds. This framework serves as a comprehensive example for researchers, scientists, and drug development professionals on how to approach the orthogonal validation of a proposed mechanism of action for a novel small molecule.

Hypothetical Proposed Mechanism of Action for this compound

Based on the activities of related quinone compounds such as Idebenone, it is proposed that this compound primarily acts as a modulator of the mitochondrial electron transport chain (ETC).[1][2][3] The proposed mechanism involves two key functions:

  • Electron Carrier in the Electron Transport Chain: this compound is hypothesized to act as an electron carrier, capable of accepting electrons from Complex I or Complex II and transferring them directly to Complex III.[1][2] This "bypass" mechanism is proposed to be particularly effective in conditions of mitochondrial dysfunction where Complex I activity may be impaired. By facilitating electron flow, this compound helps to maintain the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[1][3]

  • Antioxidant Activity: The quinone structure of this compound allows it to act as a potent scavenger of reactive oxygen species (ROS).[1][4] By neutralizing free radicals, it is proposed to protect mitochondria and other cellular components from oxidative damage, a common consequence of dysfunctional electron transport.[1]

This dual action of supporting ATP production and reducing oxidative stress is the cornerstone of the proposed therapeutic potential of this compound.

Primary Validation of the Proposed Mechanism

To initially test this hypothesis, a series of in vitro experiments are proposed. The following table summarizes the key assays, their purpose, and expected outcomes if the proposed mechanism is correct.

Experiment Purpose Key Parameters Measured Expected Outcome with this compound
Mitochondrial Respiration Assay (Seahorse XF Analyzer) To assess the effect of the compound on the key parameters of mitochondrial respiration.Oxygen Consumption Rate (OCR) under basal conditions and in response to mitochondrial stressors (oligomycin, FCCP, rotenone/antimycin A).Increased basal and maximal respiration, particularly in models of Complex I dysfunction.
ATP Production Assay To directly measure the impact on cellular energy production.Intracellular ATP levels.Maintenance or increase in ATP levels, especially under conditions of metabolic stress.
Reactive Oxygen Species (ROS) Assay To quantify the antioxidant effect of the compound.Levels of intracellular ROS (e.g., using DCFDA or similar fluorescent probes).Reduction in ROS levels, particularly those induced by mitochondrial toxins.
Experimental Protocols

A detailed protocol for each primary validation assay is provided below.

Protocol 1: Mitochondrial Respiration Assay using Seahorse XF Analyzer

Objective: To measure the real-time oxygen consumption rate (OCR) of cells treated with this compound.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • This compound

  • Seahorse XF Calibrant

  • Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of this compound or vehicle control for a predetermined time.

  • Prior to the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the mitochondrial stressors into the injection ports of the sensor cartridge.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Load the cell plate into the analyzer and initiate the assay protocol.

  • Measure the basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.

  • Analyze the data to determine the effect of this compound on each parameter.

Protocol 2: ATP Production Assay

Objective: To quantify the intracellular ATP levels in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound

  • ATP assay kit (e.g., luciferase-based)

  • Lysis buffer

  • Microplate reader with luminescence detection

Procedure:

  • Plate cells in a 96-well plate and treat with this compound or vehicle control.

  • At the end of the treatment period, lyse the cells according to the ATP assay kit manufacturer's instructions.

  • Add the luciferase-based ATP detection reagent to each well.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the ATP concentration based on a standard curve.

Protocol 3: Intracellular ROS Assay

Objective: To measure the levels of reactive oxygen species in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound

  • ROS-inducing agent (e.g., rotenone)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS-sensitive fluorescent probe

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Culture cells and treat with this compound or vehicle control.

  • Induce oxidative stress by adding a ROS-inducing agent, if necessary.

  • Load the cells with the DCFDA probe according to the manufacturer's protocol.

  • Measure the fluorescence intensity using a microplate reader or flow cytometer.

  • A decrease in fluorescence in the presence of this compound indicates a reduction in intracellular ROS.

Orthogonal Validation of the Proposed Mechanism

To build a stronger case for the proposed mechanism, it is crucial to employ orthogonal validation methods. These techniques probe the mechanism from different angles, providing independent lines of evidence.

Orthogonal Method Purpose Key Parameters Measured Expected Outcome with this compound
Cellular Thermal Shift Assay (CETSA) To demonstrate direct physical engagement of this compound with a target protein in the mitochondrial ETC.Thermal stability of target proteins (e.g., subunits of ETC complexes).Increased thermal stability of a specific ETC protein subunit upon binding of this compound.
Proteomics To identify global changes in protein expression that are consistent with the proposed mechanism.Differential expression of proteins involved in mitochondrial function, oxidative stress response, and related pathways.Upregulation of proteins involved in mitochondrial biogenesis and antioxidant defense; no significant off-target pathway modulation.
Metabolomics To analyze the downstream metabolic consequences of modulating the mitochondrial ETC.Changes in the levels of key metabolites in central carbon metabolism (e.g., TCA cycle intermediates, lactate, amino acids).A metabolic profile consistent with enhanced oxidative phosphorylation and reduced anaerobic glycolysis.
Experimental Protocols for Orthogonal Validation

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound directly binds to and stabilizes a target protein within the mitochondrial ETC in intact cells.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer with protease inhibitors

  • Antibodies against specific ETC protein subunits

  • Western blotting reagents and equipment

  • Thermal cycler

Procedure:

  • Treat intact cells with this compound or vehicle control.

  • Heat the cell suspensions to a range of temperatures in a thermal cycler to induce protein denaturation.

  • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the target protein due to direct binding.

Protocol 5: Proteomics Analysis

Objective: To obtain an unbiased, global view of the cellular response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer for mass spectrometry

  • Reagents for protein digestion (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Bioinformatics software for data analysis

Procedure:

  • Treat cells with this compound or vehicle control.

  • Harvest and lyse the cells.

  • Digest the proteins into peptides.

  • Analyze the peptide mixture using LC-MS/MS.

  • Identify and quantify the proteins in each sample.

  • Perform differential expression analysis to identify proteins that are significantly up- or down-regulated in response to this compound.

  • Use pathway analysis tools to determine if the observed changes are consistent with the proposed mechanism.

Protocol 6: Metabolomics Analysis

Objective: To investigate the downstream metabolic effects of this compound.

Materials:

  • Cell line of interest

  • This compound

  • Metabolite extraction solvent (e.g., cold methanol/water)

  • LC-MS/MS or GC-MS system for metabolomics

  • Metabolomics data analysis software

Procedure:

  • Treat cells with this compound or vehicle control.

  • Quench metabolism and extract metabolites from the cells.

  • Analyze the metabolite extracts using LC-MS/MS or GC-MS.

  • Identify and quantify the metabolites.

  • Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.

  • Map the altered metabolites to metabolic pathways to understand the functional consequences of the compound's action.

Visualizing the Validation Framework

The following diagrams, generated using the DOT language, illustrate the proposed mechanism and the validation workflows.

Proposed_Mechanism cluster_ETC Mitochondrial Electron Transport Chain Complex I Complex I Complex III Complex III Complex I->Complex III e- transfer (impaired) ROS ROS Complex I->ROS Complex II Complex II Complex II->Complex III e- transfer Complex IV Complex IV Complex III->Complex IV ATP_Synthase ATP Synthase Complex IV->ATP_Synthase ATP ATP ATP_Synthase->ATP 3_Hydroxyirisquinone 3_Hydroxyirisquinone 3_Hydroxyirisquinone->Complex III e- bypass 3_Hydroxyirisquinone->ROS scavenges

Caption: Proposed mechanism of this compound at the mitochondrial ETC.

Primary_Validation_Workflow Treatment Treat Cells with This compound Respiration Seahorse XF Assay (Measure OCR) Treatment->Respiration ATP_Assay ATP Production Assay (Measure ATP levels) Treatment->ATP_Assay ROS_Assay ROS Assay (Measure ROS levels) Treatment->ROS_Assay Data_Analysis Data Analysis and Comparison to Controls Respiration->Data_Analysis ATP_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: Experimental workflow for primary validation assays.

Orthogonal_Validation_Logic Proposed_Mechanism Proposed Mechanism: Mitochondrial ETC Modulation CETSA CETSA: Direct Target Engagement Proposed_Mechanism->CETSA Proteomics Proteomics: Global Protein Expression Proposed_Mechanism->Proteomics Metabolomics Metabolomics: Downstream Metabolic Effects Proposed_Mechanism->Metabolomics Validated_Mechanism Validated Mechanism CETSA->Validated_Mechanism Proteomics->Validated_Mechanism Metabolomics->Validated_Mechanism

Caption: Logical relationship of orthogonal validation methods.

References

side-by-side comparison of different 3-Hydroxyirisquinone extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a side-by-side comparison of various techniques for the extraction of 3-Hydroxyirisquinone, a quinone found in the rhizomes of plants from the Iris genus. While direct comparative studies on this compound are limited, this guide synthesizes data from studies on structurally similar quinones, such as anthraquinones and thymoquinone, to provide a valuable reference for optimizing extraction protocols.

The selection of an appropriate extraction method is a crucial step in the isolation of this compound, impacting yield, purity, and the overall efficiency of the process. This guide explores both conventional and modern extraction techniques, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Extraction Techniques

The following table summarizes the performance of different extraction methods based on studies of similar quinone compounds. The data presented provides an estimation of the relative efficiency of each technique.

Extraction TechniqueTypical SolventsExtraction TimeYield of Similar QuinonesPurityKey AdvantagesKey Disadvantages
Maceration Ethanol, Methanol24 - 72 hoursModerateLow to ModerateSimple, low costTime-consuming, large solvent volume, lower efficiency
Heat-Reflux Extraction Ethanol, Methanol1 - 4 hoursHighModerateFaster than maceration, good yieldRequires heating, potential for thermal degradation of compounds
Soxhlet Extraction Hexane, Ethanol, Methanol6 - 24 hoursHighModerate to HighHigh extraction efficiency, less solvent than macerationTime-consuming, requires heating, potential for thermal degradation
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol30 - 60 minutesHigh to Very HighHighRapid, reduced solvent consumption, improved yield, suitable for thermolabile compounds[1][2]Initial equipment cost, potential for localized heating
Microwave-Assisted Extraction (MAE) Ethanol, Methanol5 - 30 minutesVery HighHighExtremely rapid, reduced solvent consumption, high efficiency[3][4]Initial equipment cost, requires microwave-transparent vessels
Supercritical Fluid Extraction (SFE) Supercritical CO2 with co-solvents (e.g., Ethanol, Methanol)30 - 120 minutesHighVery High"Green" solvent, high selectivity, high purity of extracts[5][6]High initial equipment cost, complex operation

Experimental Protocols

Detailed methodologies for the most promising extraction techniques are provided below. These protocols are based on established methods for quinone extraction from plant materials and can be adapted for this compound from Iris rhizomes.

Conventional Method: Heat-Reflux Extraction

Heat-reflux extraction is a widely used conventional method that offers a good balance between efficiency and simplicity.

Protocol:

  • Sample Preparation: Air-dry the rhizomes of the Iris plant and grind them into a fine powder (40-60 mesh).

  • Extraction: Place 10 g of the powdered plant material into a round-bottom flask. Add 200 mL of 95% ethanol.

  • Reflux: Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent. Maintain a gentle reflux for 2 hours.

  • Filtration: After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification: The crude extract can be further purified by column chromatography on silica gel using a gradient solvent system (e.g., hexane-ethyl acetate) to isolate this compound.

Modern Method: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.[2]

Protocol:

  • Sample Preparation: Prepare the dried and powdered Iris rhizomes as described for the heat-reflux method.

  • Extraction: Place 1 g of the powdered plant material in a flask and add 20 mL of 70% ethanol.

  • Sonication: Immerse the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 100 W for 45 minutes at a controlled temperature of 45°C.[7]

  • Filtration and Concentration: Follow the same filtration and concentration steps as in the heat-reflux method to obtain the crude extract.

  • Purification: Purify the crude extract using chromatographic techniques as described above.

Advanced Method: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant material, resulting in a significant reduction in extraction time and solvent consumption.[4]

Protocol:

  • Sample Preparation: Prepare the dried and powdered Iris rhizomes.

  • Extraction: Place 1 g of the powdered plant material in a microwave-safe extraction vessel. Add 20 mL of 80% methanol.

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power to 400 W and the extraction time to 10 minutes at a controlled temperature.

  • Filtration and Concentration: After the extraction is complete and the vessel has cooled, filter the mixture and concentrate the filtrate to obtain the crude extract.

  • Purification: Proceed with the purification of the crude extract as previously described.

Visualization of the Extraction Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Iris rhizomes.

ExtractionWorkflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Start Iris Rhizomes Drying Drying Start->Drying Grinding Grinding Drying->Grinding Maceration Maceration Grinding->Maceration HeatReflux Heat-Reflux Grinding->HeatReflux Soxhlet Soxhlet Grinding->Soxhlet UAE UAE Grinding->UAE MAE MAE Grinding->MAE SFE SFE Grinding->SFE Filtration Filtration Maceration->Filtration HeatReflux->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Concentration Concentration Filtration->Concentration Purification Purification (Chromatography) Concentration->Purification Analysis Analysis (HPLC, MS) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General workflow for the extraction and isolation of this compound.

References

A Researcher's Guide to the Purity Analysis and Verification of Commercially Sourced 3-Hydroxyirisquinone

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Commercial 3-Hydroxyirisquinone

When sourcing this compound, it is crucial to obtain and compare the Certificate of Analysis (CoA) from each supplier. However, independent verification is strongly recommended as batch-to-batch variability can occur. The following table illustrates how to structure a comparative analysis of this compound from different commercial suppliers. The data presented are hypothetical and serve as a template for organizing in-house verification results.

Table 1: Comparative Purity Analysis of this compound from Commercial Sources (Hypothetical Data)

ParameterSupplier A (Batch #A123)Supplier B (Batch #B456)Supplier C (Batch #C789)In-house Verification
Stated Purity (CoA) >98% (HPLC)≥99% (HPLC)>97% (HPLC)N/A
Measured Purity (HPLC) N/AN/AN/A98.5%
Appearance Yellow to orange powderOrange crystalline solidYellow powderOrange powder
Molecular Weight 285.27 g/mol 285.27 g/mol 285.27 g/mol 285.09 (M-H)⁻
¹H NMR Conforms to structureConforms to structureConforms to structureConforms
Mass Spectrometry ConformsConformsConformsConforms
Solubility Soluble in DMSOSoluble in DMSO, DMFSoluble in DMSOSoluble in DMSO
Impurities (HPLC) Single peak at 4.2 minNot specifiedTwo minor peaksOne impurity at 4.1 min (1.5%)

Experimental Protocols for Verification

Accurate assessment of the purity and identity of this compound requires a combination of chromatographic and spectroscopic techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound sample. Optimization may be required.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 330 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute with mobile phase A to a final concentration of 50 µg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is essential for confirming the chemical structure of the compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to check include chemical shifts (ppm), coupling constants (Hz), and integration values, which should be consistent with the known structure of this compound.

  • Reference: Compare the acquired spectrum with published data or the spectrum provided by the supplier.

Identity Confirmation by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, typically coupled with an HPLC system (LC-MS).

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is recommended to ensure detection.

  • Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound (285.27 g/mol ). Common adducts to look for include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

Visualizing the Workflow and Biological Context

Diagrams can effectively illustrate complex processes. The following are Graphviz-generated diagrams for the experimental workflow and a hypothetical signaling pathway for this compound.

G cluster_0 Sample Acquisition cluster_1 Initial Assessment cluster_2 Analytical Verification cluster_3 Data Analysis & Decision a Procure this compound from Commercial Sources b Visual Inspection (Color, Form) a->b c Review Certificate of Analysis a->c d HPLC Purity Analysis b->d c->d e NMR Structural Verification d->e f LC-MS Identity Confirmation e->f g Compare Data to Specifications f->g h Accept or Reject Batch g->h G cluster_0 Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces Biological_Response Biological_Response Gene_Expression->Biological_Response

Safety Operating Guide

Proper Disposal of 3-Hydroxyirisquinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety and disposal protocols for chemical reagents is fundamental to ensuring a safe laboratory environment and preventing environmental contamination. 3-Hydroxyirisquinone, a quinone-containing compound, requires careful handling and disposal as hazardous waste. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general laboratory safety standards and regulatory requirements.

Immediate Safety and Hazard Information

Key Hazard Classifications and Disposal Considerations

The following table summarizes the likely hazard classifications for this compound based on the properties of similar quinone compounds and outlines the primary disposal considerations.

Hazard ClassificationDescriptionDisposal Consideration
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Do not dispose of down the drain or in regular trash.[2][3]
Environmental Hazard Potentially toxic to aquatic organisms.Prevent release to the environment. Dispose of as hazardous waste.
Mutagenicity Some quinones have been shown to be mutagenic.[1]Handle with care to avoid exposure.
Reactivity Can act as an oxidizing agent.[4]Segregate from incompatible materials, such as reducing agents.[3]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste.[5] The following protocol details the standard operating procedure for its disposal in a laboratory setting.

Waste Identification and Segregation
  • Waste Determination: Classify all materials contaminated with this compound as hazardous waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[3] Specifically, keep it separate from strong reducing agents, acids, and bases to prevent potentially violent reactions.[3]

Waste Collection and Labeling
  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[5] The container must have a secure screw-top cap and be in good condition. For liquid waste, secondary containment is recommended.[5]

  • Labeling: Immediately label the waste container with the following information:[3][5]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date when the first waste was added (accumulation start date)

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

Storage of Hazardous Waste
  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][5]

  • Safe Storage Practices: Keep the container securely closed at all times, except when adding waste.[3] Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.

Disposal of Empty Containers
  • Empty containers that previously held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.

  • Triple Rinsing: To decontaminate an empty container, rinse it three times with a suitable solvent in which this compound is soluble. Collect the rinsate as hazardous waste.[6] After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but institutional guidelines should be followed.[6]

Professional Disposal
  • Licensed Waste Disposal: The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.[7]

  • Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

Emergency Procedures for Spills

In the event of a this compound spill, take the following immediate actions:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using an appropriate chemical absorbent material.

  • Clean-Up: Following your institution's specific spill clean-up procedures for toxic chemicals, carefully collect the absorbent material and contaminated items into a labeled hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and the Environmental Health and Safety (EHS) department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Generation of this compound Waste cluster_1 Segregation and Collection cluster_2 Storage cluster_3 Final Disposal A Identify Waste: - Pure Compound - Contaminated Materials - Solutions B Select Chemically Compatible Container A->B C Label Container: - 'Hazardous Waste' - Chemical Name - Date and Hazards B->C D Segregate from Incompatible Waste C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Tightly Closed E->F G Arrange for Pickup by Licensed Hazardous Waste Vendor F->G H Maintain Disposal Records G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Hydroxyirisquinone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Hydroxyirisquinone is currently available. The following guidance is based on the known hazards of structurally related quinone compounds and the available toxicological data for a closely related compound, irisquinone (6-methoxy-2-delta10'-cis-heptadecenyl-1,4-benzoquinone). Given that this compound is likely a cytotoxic agent, it should be handled with extreme caution by trained personnel in a controlled laboratory environment.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe management of this compound.

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not available, a related compound, irisquinone, has demonstrated antitumor properties and associated toxicity. It is prudent to assume that this compound may exhibit similar cytotoxic effects.

Key Potential Hazards:

  • Cytotoxicity: May be toxic to cells, potentially causing damage to living tissue.

  • Skin and Eye Irritation: Similar to other quinones, it may cause irritation upon contact.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Unknown Long-term Effects: The carcinogenic, mutagenic, and reproductive hazards are unknown.

A study on irisquinone (6-methoxy-2-delta10'-cis-heptadecenyl-1,4-benzoquinone) in mice reported the following toxicity data:

  • LD50 (Intraperitoneal): 25.4 +/- 1.9 mg/kg[1]

  • LD50 (Oral): 2.8 +/- 0.3 g/kg[1]

These values suggest significant toxicity, particularly when administered intraperitoneally. Therefore, minimizing exposure through all routes is critical.

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecifications
Hand Protection GlovesDouble-gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated, torn, or after extended use.
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against dust, splashes, and aerosols. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Protection Laboratory CoatA dedicated, disposable, solid-front laboratory coat with tight-fitting cuffs is required. The lab coat should be changed immediately if contaminated.
Respiratory Protection RespiratorAn N95-rated respirator or higher is required when handling the powdered form of the compound or when there is a risk of aerosol generation. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Operational Plan for Safe Handling

The following step-by-step procedures must be followed to minimize the risk of exposure during the handling of this compound.

3.1. Designated Work Area

  • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to control airborne particles.

  • The work area must be clearly marked with a "Cytotoxic Agent in Use" sign.

3.2. Weighing and Preparation of Solutions

  • Preparation: Before starting, ensure all necessary equipment and materials are inside the containment area (e.g., fume hood). This includes weighing paper, spatulas, tubes, and solvent.

  • Weighing: Carefully weigh the powdered this compound on a tared weigh paper or in a disposable container. Avoid creating dust.

  • Dissolving: Add the solvent to the container with the powdered compound slowly to avoid splashing. Gently swirl or vortex to dissolve. Do not use sonication, as it may generate aerosols.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" warning.

3.3. Experimental Use

  • When adding the this compound solution to cell cultures or reaction vessels, use a calibrated pipette with aerosol-resistant tips.

  • Perform all manipulations in a manner that minimizes the creation of aerosols and splashes.

  • Keep all containers of this compound sealed when not in use.

3.4. Spill Management

  • In the event of a spill, immediately alert others in the area.

  • Evacuate the area if the spill is large or if there is a risk of significant airborne contamination.

  • For small spills, use a chemotherapy spill kit and follow the manufacturer's instructions. Wear full PPE during cleanup.

  • Absorb the spilled material with an appropriate absorbent pad.

  • Decontaminate the area with a suitable cleaning agent (e.g., 10% bleach solution), followed by a rinse with water.

  • All materials used for cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous cytotoxic waste.

4.1. Waste Segregation

  • Solid Waste: All contaminated solid waste, including gloves, lab coats, weighing papers, pipette tips, and culture plates, must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container. This container should be clearly labeled with a "Cytotoxic Waste" symbol.

  • Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Sharps: All contaminated sharps, such as needles and razor blades, must be placed in a puncture-proof sharps container that is also labeled for cytotoxic waste.

4.2. Final Disposal

  • All cytotoxic waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of cytotoxic materials.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe_Handling_Workflow prep Preparation (Gather Materials in Hood) ppe Don PPE (Double Gloves, Gown, Goggles, Respirator) prep->ppe weigh Weighing (Handle as Powder in Hood) ppe->weigh dissolve Dissolving (Add Solvent, Mix Gently) weigh->dissolve experiment Experimental Use (Minimize Aerosols) dissolve->experiment spill Spill? experiment->spill waste_solid Solid Waste Disposal (Cytotoxic Waste Bin) experiment->waste_solid Dispose Solid Waste waste_liquid Liquid Waste Disposal (Hazardous Waste Container) experiment->waste_liquid Dispose Liquid Waste spill->experiment No cleanup Spill Cleanup (Use Spill Kit, Full PPE) spill->cleanup Yes cleanup->waste_solid decontaminate Decontaminate Work Area & Doff PPE waste_solid->decontaminate waste_liquid->decontaminate end End of Procedure decontaminate->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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